4,6-Dimethylindan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-6-9(2)11-5-3-4-10(11)7-8/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYQUYXSAFIGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061882 | |
| Record name | 4,6-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1685-82-1 | |
| Record name | 2,3-Dihydro-4,6-dimethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1685-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001685821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-DIMETHYLINDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYLINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV29OU9ZPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4,6-Dimethylindan chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for 4,6-Dimethylindan. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Structure and Identification
This compound, also known by its IUPAC name 2,3-dihydro-4,6-dimethyl-1H-indene, is a bicyclic aromatic hydrocarbon.[1][2] Its structure consists of a benzene ring fused to a cyclopentane ring, with two methyl groups attached to the aromatic portion at positions 4 and 6.
Molecular Formula: C₁₁H₁₄[1][2]
Molecular Weight: 146.23 g/mol [1][2][3]
CAS Registry Number: 1685-82-1[1][2]
Synonyms:
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that some of these values are estimates and should be considered as such.
| Property | Value | Source |
| Melting Point | -1.5°C (estimate) | [3] |
| Boiling Point | 225.87°C (rough estimate) | [3] |
| Density | 0.9170 g/cm³ (estimate) | [3] |
| Refractive Index | 1.5252 (estimate) | [3] |
Synthesis
A potential synthetic route to this compound involves a two-stage process starting from 2,4,6-trimethylstyrene.[1] The first stage is an iridium-catalyzed reaction, followed by a reduction step using a palladium on activated carbon catalyst with hydrogen gas.[1]
Experimental Protocol for Synthesis
Stage 1: Iridium-Catalyzed Cyclization
-
In a sealed tube under an inert atmosphere, 2,4,6-trimethylstyrene is reacted with the iridium catalyst, (iPr4PCP)Ir(C2H4).
-
The reaction mixture is heated to promote the cyclization reaction, leading to the formation of an intermediate.
Stage 2: Palladium-Catalyzed Hydrogenation
-
The intermediate from Stage 1 is then subjected to hydrogenation.
-
This is achieved using 5%-palladium on activated carbon as a catalyst under a hydrogen atmosphere at a pressure of 760.051 Torr.
-
The reaction proceeds to yield the final product, this compound.
Analytical Characterization
Standard analytical techniques are used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Protocol:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300 or 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
General Protocol:
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Electron ionization (EI) is a common method for generating ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Gas Chromatography (GC)
General Protocol:
-
A small amount of the sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
A detector at the end of the column records the retention time of each component, which can be used for identification and quantification.
Biological Activity and Signaling Pathways
A thorough search of available scientific literature and databases did not yield any significant information on the biological activity or associated signaling pathways of this compound. Further research would be required to investigate the potential pharmacological or toxicological effects of this compound.
Conclusion
This technical guide has summarized the currently available information on the chemical structure, properties, and synthesis of this compound. While its basic physicochemical characteristics are known or have been estimated, there is a notable lack of detailed experimental protocols for its synthesis and a significant gap in the understanding of its biological activity. This presents an opportunity for further research to explore the potential applications of this compound in various scientific and industrial fields.
References
Spectroscopic Characterization of 4,6-Dimethylindan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 4,6-Dimethylindan. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties. This document also outlines the experimental protocols for obtaining such data, aimed at professionals in research and drug development.
Mass Spectrometry
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Data Summary
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The key data is summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 146 | 45 | [M]⁺ (Molecular Ion) |
| 131 | 100 | [M-CH₃]⁺ |
| 115 | 20 | [M-C₂H₅]⁺ |
| 105 | 15 | [C₈H₉]⁺ |
| 91 | 10 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a nonpolar column like DB-5ms) before entering the mass spectrometer.
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Mass Analysis : The mass analyzer, such as a quadrupole or ion trap, separates the ions based on their mass-to-charge ratio.
-
Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ) / ppm | Multiplicity | Number of Protons | Assignment |
| ~ 6.8 - 7.0 | s | 2H | Aromatic C-H |
| ~ 2.8 - 2.9 | t | 4H | Benzylic CH₂ |
| ~ 2.2 - 2.3 | s | 6H | Methyl C-H |
| ~ 2.0 - 2.1 | p | 2H | Aliphatic CH₂ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) / ppm | Carbon Type |
| ~ 140 - 145 | Aromatic C (quaternary) |
| ~ 135 - 140 | Aromatic C (quaternary) |
| ~ 125 - 130 | Aromatic C-H |
| ~ 30 - 35 | Benzylic CH₂ |
| ~ 20 - 25 | Aliphatic CH₂ |
| ~ 15 - 20 | Methyl CH₃ |
Experimental Protocol
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic |
| ~ 2960 - 2850 | Strong | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~ 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1465 | Medium | C-H bend | Aliphatic (CH₂) |
| ~ 1375 | Medium | C-H bend | Aliphatic (CH₃) |
| ~ 850 - 800 | Strong | C-H bend (out-of-plane) | Substituted Aromatic |
Experimental Protocol
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation :
-
Neat Liquid : If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet) : If it is a solid, a small amount is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Solution : The compound can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell.
-
-
Data Acquisition : A background spectrum (of air or the pure solvent) is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, or the solvent.
-
Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 4,6-Dimethylindan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,6-dimethylindan. Due to the limited availability of public experimental spectra for this specific molecule, this document presents computationally predicted data to aid in the structural elucidation and characterization of this compound and related compounds. Furthermore, this guide outlines a comprehensive, generalized experimental protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules, which can be adapted by researchers in their own laboratory settings.
Predicted NMR Data for this compound
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values were generated using computational algorithms that predict chemical shifts based on the molecular structure. It is important to note that predicted values may differ slightly from experimental results. The data is presented with respect to a standard reference, typically tetramethylsilane (TMS).
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Atom Number | Multiplicity | Predicted Chemical Shift (ppm) |
| H1, H1' | t | 2.85 |
| H2, H2' | quint | 1.99 |
| H3, H3' | t | 2.85 |
| H5 | s | 6.88 |
| H7 | s | 6.75 |
| 4-CH₃ | s | 2.25 |
| 6-CH₃ | s | 2.25 |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 32.5 |
| C2 | 25.4 |
| C3 | 32.5 |
| C3a | 142.1 |
| C4 | 135.5 |
| C5 | 128.9 |
| C6 | 135.5 |
| C7 | 125.6 |
| C7a | 142.1 |
| 4-CH₃ | 19.2 |
| 6-CH₃ | 19.2 |
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the standardized numbering system used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols for NMR Spectroscopy of Small Molecules
The following section outlines a detailed, generalized methodology for acquiring high-quality 1H and 13C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble at a concentration of 5-25 mg/mL for 1H NMR and 20-100 mg/mL for 13C NMR. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can slightly affect the chemical shifts.
-
Sample Weighing and Dissolution : Accurately weigh the desired amount of the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure that there are no solid particles in the solution.
-
Addition of Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample. TMS is chemically inert and has a sharp signal at 0 ppm.
NMR Instrument Setup and Data Acquisition
The following is a logical workflow for setting up an NMR spectrometer for data acquisition.
Caption: A generalized workflow for NMR data acquisition.
-
Instrument Preparation : Ensure the NMR spectrometer is properly cooled with liquid nitrogen and liquid helium.
-
Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking : The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.
-
Shimming : The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.
-
Tuning and Matching : The probe is tuned to the correct frequency for the nucleus being observed (e.g., ¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Setting Acquisition Parameters :
-
For ¹H NMR :
-
Pulse Angle : Typically a 30° or 45° pulse is used to allow for a shorter relaxation delay.
-
Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-2 seconds between pulses is common.
-
Number of Scans : For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
-
-
For ¹³C NMR :
-
Pulse Angle : A 30° or 45° pulse is common.
-
Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2 seconds is a good starting point.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Proton Decoupling : To simplify the spectrum and improve sensitivity, broadband proton decoupling is typically applied during the acquisition of ¹³C spectra.
-
-
Data Processing
-
Fourier Transform (FT) : The acquired Free Induction Decay (FID) is converted from a time-domain signal to a frequency-domain spectrum through a Fourier transform.
-
Phasing : The phase of the spectrum is corrected to ensure that all peaks are in the pure absorption mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing : The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.
-
Integration : The relative areas of the peaks in a ¹H NMR spectrum are determined by integration, which corresponds to the relative number of protons giving rise to each signal.
-
Peak Picking : The chemical shifts of the individual peaks are determined.
By following these generalized protocols, researchers can reliably obtain high-quality 1H and 13C NMR spectra for the characterization of this compound and other small organic molecules.
The Rising Therapeutic Potential of Indane Derivatives: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a unique bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening of novel indane derivatives for various therapeutic applications, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity of Indane Derivatives
A significant number of novel indane derivatives have been investigated for their potential as anticancer agents. These compounds have shown cytotoxicity against a range of human cancer cell lines, often with promising potency.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various indane derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected novel indane derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indane Derivative A | MCF-7 (Breast) | 8.5 | [1] |
| Indane Derivative B | A549 (Lung) | 12.3 | [1] |
| Indane Derivative C | DU145 (Prostate) | 6.8 | [1] |
| Indane Derivative D | K562 (Leukemia) | 5.15 | [2] |
| Indane Derivative E | HCT116 (Colon) | 0.34 | [3] |
| Indane Derivative F | PC-3 (Prostate) | 7.785 | [4] |
| Indane Derivative G | HepG2 (Liver) | 15.2 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well microtiter plates
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Cancer cell lines of interest
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Complete cell culture medium
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Test indane derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indane derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Novel indane derivatives have been found to exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.
Several indane derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them an attractive target for anticancer drugs. By binding to tubulin, these indane derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by an indane derivative.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Some indane derivatives have been shown to inhibit the p53-MDM2 interaction. This inhibition leads to the stabilization and activation of p53, resulting in the transcription of p53 target genes that induce cell cycle arrest and apoptosis.[6][7][8][9]
Caption: Modulation of the p53-MDM2 signaling pathway by an indane derivative.
Anti-inflammatory Activity of Indane Derivatives
Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a key research area. Indane derivatives have demonstrated significant potential in this regard, primarily through the inhibition of key inflammatory enzymes.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of indane derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for selected compounds are presented below.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Indane Derivative H | COX-1 | 15.2 | [10] |
| Indane Derivative H | COX-2 | 0.8 | [10] |
| Indane Derivative I | COX-1 | >100 | [10] |
| Indane Derivative I | COX-2 | 5.3 | [10] |
| Indane Derivative J | 5-LOX | 2.1 | [11] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Principle: The assay typically measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by COX enzymes. The inhibition of PGE2 production by a test compound is quantified.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test indane derivatives
-
PGE2 standard
-
PGE2 enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the test indane derivative at various concentrations, and the enzyme solution. Incubate for a short period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Signaling Pathway in Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action for many indane derivatives is the inhibition of the cyclooxygenase pathway.
Caption: Inhibition of the COX-2 pathway by a selective indane derivative.
Antimicrobial Activity of Indane Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indane derivatives have shown promising activity against a variety of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of indane derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indane Derivative K | Staphylococcus aureus | 8 | [12] |
| Indane Derivative L | Escherichia coli | 16 | [12] |
| Indane Derivative M | Candida albicans | 4 | [13] |
| Indane Derivative N | Pseudomonas aeruginosa | 32 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is observed after incubation.
Materials:
-
Test indane derivatives
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standardized inoculum of the test microorganism
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the indane derivative in the appropriate broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well, including the positive control well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Activity of Indane Derivatives
Neurodegenerative diseases represent a significant and growing health concern. Indane derivatives have been explored for their neuroprotective effects, with some compounds showing potential in mitigating neuronal damage.
Experimental Insights and Mechanisms
Studies have suggested that the neuroprotective effects of certain indane derivatives may be attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal signaling pathways.[14][15][16] For example, some derivatives have shown the ability to reduce oxidative stress and inhibit microglial activation, both of which are implicated in neurodegenerative processes.
Experimental Workflow for Neuroprotection Screening
A general workflow for screening indane derivatives for neuroprotective activity is outlined below.
Caption: A general experimental workflow for neuroprotective activity screening.
This technical guide provides a foundational understanding of the biological activity screening of novel indane derivatives. The presented protocols, data, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on the versatile indane scaffold. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are crucial next steps in translating their therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
CAS number and molecular formula of 4,6-Dimethylindan
An In-depth Examination of its Physicochemical Properties, Synthesis, and Potential Biological Significance
This technical guide provides a comprehensive overview of 4,6-Dimethylindan, a substituted indan derivative of interest to researchers in medicinal chemistry and drug development. This document details its fundamental chemical properties, outlines a plausible experimental protocol for its synthesis, and explores the potential biological activities and signaling pathways associated with the broader class of indan derivatives.
Core Compound Information
Molecular Formula: C₁₁H₁₄[1][2]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 146.23 g/mol | [2] |
| CAS Number | 1685-82-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄ | [1][2] |
| ¹³C NMR of 4,7-Dimethyl-indan-1-one (Reference) | Chemical shifts (ppm): Multiple peaks, refer to source for full spectrum. | SpectraBase |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible route is via the Friedel-Crafts alkylation of m-xylene. The following protocol is a representative method based on general principles of this reaction.
Synthesis of this compound via Friedel-Crafts Alkylation
Objective: To synthesize this compound by the alkylation of m-xylene.
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
3-Chloropropene (Allyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus is protected from atmospheric moisture using drying tubes.
-
Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (200 mL). The suspension is cooled to 0°C in an ice bath. A solution of m-xylene (1.0 equivalent) in dry dichloromethane (50 mL) is added to the dropping funnel.
-
Alkylation: The m-xylene solution is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Subsequently, a solution of 3-chloropropene (1.1 equivalents) in dry dichloromethane (50 mL) is added dropwise over 1 hour.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto crushed ice with constant stirring. 2M Hydrochloric acid is added to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively studied. However, the indan core structure and its derivatives, particularly indanones, are recognized as privileged scaffolds in medicinal chemistry.[1][2]
General Biological Activities of Indan Derivatives
Derivatives of the indan scaffold have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Properties: Certain indanones have demonstrated potential as anticancer agents.[1][2]
-
Antimicrobial and Antiviral Effects: The indan moiety is present in compounds with antimicrobial and antiviral properties.[1][2]
-
Neuroprotective Effects: A notable example is Donepezil, an indanone derivative used in the treatment of Alzheimer's disease, which acts as an acetylcholinesterase inhibitor.[1][2]
Given these precedents, this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.
Hypothetical Signaling Pathway
The diagram below illustrates a generalized signaling pathway that is often implicated in cancer and inflammation, and which can be modulated by various small molecules. While not specific to this compound, it represents a plausible target for biologically active indan derivatives.
References
Theoretical and Computational Elucidation of Dimethylindan Isomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dimethylindan structures, geared towards researchers, scientists, and professionals in the field of drug development. Dimethylindans, a class of bicyclic aromatic hydrocarbons, are of significant interest due to their presence in various natural products and their potential as scaffolds in medicinal chemistry. Understanding their conformational landscape, electronic properties, and spectroscopic signatures is crucial for the rational design of novel therapeutics.
Conformational Analysis and Molecular Energetics
The conformational flexibility of the five-membered ring in dimethylindan isomers plays a pivotal role in their biological activity and chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the stable conformations and their relative energies.
Computational Protocol for Conformational Analysis
A typical workflow for the conformational analysis of dimethylindan structures involves a multi-step process designed to efficiently explore the potential energy surface and identify all low-energy conformers.
Workflow for Conformational Analysis:
Caption: A generalized workflow for the computational conformational analysis of small molecules.
A critical step in this workflow is the initial conformational search using molecular mechanics force fields, which provides a set of candidate structures for higher-level quantum mechanical calculations. Subsequent geometry optimization and energy calculations using DFT provide accurate relative energies of the conformers.
Quantitative Data: A Case Study of 1,1-Dimethylindan
To illustrate the output of such studies, the following table summarizes the calculated relative energies and key geometrical parameters for the puckered conformations of the five-membered ring in 1,1-dimethylindan, a representative example. These calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d).
| Conformer | Relative Energy (kcal/mol) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C1-C7a Bond Length (Å) | Dihedral Angle (C3a-C7a-C1-C2) (°) |
| Envelope (C1 flap) | 0.00 | 1.545 | 1.538 | 1.512 | 25.8 |
| Envelope (C2 flap) | 1.25 | 1.548 | 1.542 | 1.510 | -35.2 |
| Twisted | 0.85 | 1.546 | 1.540 | 1.511 | 15.1 / -15.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations.
Spectroscopic Property Prediction
Computational chemistry provides a powerful means to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of novel dimethylindan derivatives.
NMR Chemical Shift Calculation Protocol
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating NMR chemical shifts.
Experimental Protocol for NMR Chemical Shift Calculation:
-
Geometry Optimization: The molecular geometry of each conformer is first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Calculation: A single-point NMR calculation is then performed on each optimized geometry using the GIAO method with a larger basis set (e.g., 6-311+G(2d,p)) to obtain the isotropic shielding values.
-
Chemical Shift Conversion: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), according to the equation: δ = σTMS - σsample.
-
Boltzmann Averaging: For molecules with multiple stable conformers, the predicted chemical shifts are Boltzmann-averaged based on their relative energies to obtain the final predicted spectrum.
Comparison of Experimental and Calculated ¹H NMR Data for a Dimethylindan Isomer
The table below presents a hypothetical comparison between experimentally observed and computationally predicted ¹H NMR chemical shifts for a generic dimethylindan isomer. The level of agreement between the two datasets provides confidence in the assigned structure.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| H-2a | 2.15 | 2.18 | -0.03 |
| H-2b | 1.88 | 1.91 | -0.03 |
| H-3a | 2.95 | 2.99 | -0.04 |
| H-3b | 2.80 | 2.83 | -0.03 |
| H-4 | 7.21 | 7.25 | -0.04 |
| H-5 | 7.15 | 7.18 | -0.03 |
| H-6 | 7.28 | 7.31 | -0.03 |
| H-7 | 7.18 | 7.20 | -0.02 |
| CH₃-a | 1.25 | 1.28 | -0.03 |
| CH₃-b | 1.22 | 1.24 | -0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations
To understand the dynamic behavior of dimethylindan structures in a biological environment, such as in solution or interacting with a protein, Molecular Dynamics (MD) simulations are employed. These simulations provide insights into the conformational stability, solvation effects, and intermolecular interactions over time.
General Protocol for Molecular Dynamics Simulation
The following diagram outlines a standard workflow for setting up and running an MD simulation of a small molecule like dimethylindan in a solvent.
Workflow for Molecular Dynamics Simulation:
Caption: A typical workflow for preparing and running a molecular dynamics simulation.
Conclusion
The integration of theoretical and computational methods provides a powerful and indispensable toolkit for the comprehensive study of dimethylindan structures. From elucidating their intrinsic conformational preferences and electronic properties to predicting their spectroscopic signatures and dynamic behavior, these in silico approaches offer deep molecular-level insights. This guide has outlined the core methodologies and provided a framework for their application, empowering researchers to accelerate the discovery and development of novel molecules with therapeutic potential. The continued advancement of computational hardware and software promises to further enhance the accuracy and predictive power of these methods in the years to come.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-dimethyl-1-indanone
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4,6-dimethyl-1-indanone, a valuable intermediate in the development of various biologically active compounds. The synthesis is based on a two-step process involving the conversion of 3,5-dimethylphenylacetic acid to its corresponding acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
1-Indanone derivatives are crucial structural motifs found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The synthesis of substituted indanones is, therefore, a topic of considerable interest in organic and medicinal chemistry. The primary synthetic routes to these compounds often involve intramolecular Friedel-Crafts reactions.[1][2][3]
This protocol details a reliable and scalable method for the preparation of 4,6-dimethyl-1-indanone, starting from the commercially available 3,5-dimethylphenylacetic acid. The described procedure is based on well-established chemical transformations, ensuring its reproducibility in a standard laboratory setting.
Overall Reaction Scheme
The synthesis of 4,6-dimethyl-1-indanone is achieved in two main steps as illustrated below:
Step 1: Synthesis of 3,5-dimethylphenylacetyl chloride
Step 2: Intramolecular Friedel-Crafts Acylation
Experimental Protocol
3.1. Materials and Equipment
-
3,5-Dimethylphenylacetic acid (≥98%)
-
Thionyl chloride (SOCl₂) (≥99%)
-
Anhydrous aluminum chloride (AlCl₃) (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Melting point apparatus
3.2. Step-by-Step Procedure
Step 1: Synthesis of 3,5-dimethylphenylacetyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenylacetic acid (10.0 g, 60.9 mmol).
-
Under a fume hood, carefully add thionyl chloride (13.3 mL, 182.7 mmol, 3.0 equiv.) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. This will yield the crude 3,5-dimethylphenylacetyl chloride as a yellowish oil, which can be used directly in the next step without further purification.
Step 2: Synthesis of 4,6-dimethyl-1-indanone (Intramolecular Friedel-Crafts Acylation)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.75 g, 73.1 mmol, 1.2 equiv.) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Dissolve the crude 3,5-dimethylphenylacetyl chloride from Step 1 in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the solution of the acid chloride dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford 4,6-dimethyl-1-indanone as a solid.
Data Presentation
| Parameter | 3,5-Dimethylphenylacetic acid | 3,5-Dimethylphenylacetyl chloride | 4,6-dimethyl-1-indanone |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₁ClO | C₁₀H₁₀O |
| Molecular Weight | 164.20 g/mol | 182.65 g/mol | 146.19 g/mol |
| Appearance | White solid | Yellowish oil | Solid |
| Melting Point | 103-106 °C | N/A | Expected solid |
| Boiling Point | Decomposes | N/A | N/A |
| Theoretical Yield | N/A | 11.1 g | 8.9 g |
| Expected Yield | N/A | >95% (crude) | 70-80% (after purification) |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for 4,6-dimethyl-1-indanone.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Anhydrous aluminum chloride is also corrosive and reacts with moisture. Avoid inhalation of dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.
-
The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.
Conclusion
This protocol provides a comprehensive and detailed procedure for the synthesis of 4,6-dimethyl-1-indanone. The methodology is robust and relies on standard organic chemistry techniques, making it accessible to a broad range of researchers. The successful synthesis of this indanone derivative will facilitate further studies into its potential applications in medicinal chemistry and materials science.
References
Using 4,6-Dimethylindan as a starting material in organic synthesis
While 4,6-dimethylindan represents a potentially valuable building block in organic synthesis, a comprehensive review of publicly available scientific literature and chemical databases indicates that its application as a starting material is not extensively documented. Research and drug development professionals seeking to utilize this specific scaffold may find limited established protocols. However, by examining the synthesis of closely related indane derivatives, we can infer potential synthetic routes and applications for this compound.
Synthesis of a Structurally Related Indanone: 2,6-Dimethyl-1-indanone
To provide context for researchers, the synthesis of the 2,6-dimethyl-1-indanone isomer is well-documented and offers insights into the types of reactions that could potentially be adapted for this compound. A common route involves a Friedel-Crafts acylation and subsequent alkylation strategy.
A patented method describes the synthesis of 2,6-dimethyl-1-indanone from m-methyl benzoyl chloride and propylene[1]. The process involves two key steps:
-
Friedel-Crafts Acylation: m-Methyl benzoyl chloride reacts with propylene in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a solvent like 1,2-dichloroethane.
-
Intramolecular Friedel-Crafts Alkylation: The intermediate from the acylation step undergoes an intramolecular cyclization, also catalyzed by a Lewis acid, to form the indanone ring system.
This approach highlights a robust method for constructing the indanone core, which could, in principle, be adapted using different starting materials to achieve the 4,6-dimethyl substitution pattern.
Potential Applications and Synthetic Pathways
Although specific examples are scarce, the general reactivity of the indane core suggests several potential applications for this compound in organic synthesis. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic positions of the five-membered ring are susceptible to oxidation and other transformations.
A logical workflow for exploring the synthetic utility of this compound would involve its conversion to a more functionalized intermediate, such as an indanone or an indanamine.
References
Application Notes: 4,6-Dimethyl-Substituted Pyrrolo[3,4-c]pyrroles as Dual COX/LOX Inhibitors for Anti-Inflammatory Drug Discovery
Introduction
Chronic inflammatory diseases are a significant global health concern, and the development of effective and safe anti-inflammatory agents remains a critical area of research. A promising strategy in this field is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These two enzyme families are pivotal in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] Simultaneous inhibition of both pathways may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[4][5]
This document details the application of a series of 4,6-dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as potent dual inhibitors of COX and 15-LOX. The 4,6-dimethyl substitution on the pyrrolo[3,4-c]pyrrole scaffold has been identified as a key structural feature for potent anti-inflammatory activity.
Key Applications:
-
Lead Compound Identification: The described compounds serve as a promising scaffold for the development of novel anti-inflammatory drug candidates with a dual mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The synthetic protocols and biological data provide a framework for further SAR exploration to optimize potency and selectivity.
-
In Vitro Assay Development: The methodologies for assessing COX and LOX inhibition can be adapted for screening new chemical entities.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethyl-5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione Scaffold (General Procedure)
This protocol describes the synthesis of the core pyrrolo[3,4-c]pyrrole scaffold, which is a key intermediate for the preparation of the target anti-inflammatory agents.
Materials:
-
Ethyl α,β-diacetylsuccinate
-
Primary amine (e.g., aniline)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Other necessary reagents and solvents for a multi-step synthesis as described in the literature.[6]
Procedure:
The synthesis of the 4,6-dimethyl-5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione scaffold is a multi-step process that begins with the condensation of ethyl α,β-diacetylsuccinate with a primary amine. The resulting intermediate undergoes cyclization and subsequent aromatization to yield the desired pyrrolo[3,4-c]pyrrole core. The detailed multi-step synthesis is typically carried out according to established literature methods.[6]
Protocol 2: Synthesis of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole Derivatives (General Procedure)
This protocol outlines the derivatization of the pyrrolo[3,4-c]pyrrole scaffold to introduce the side chain responsible for enhanced biological activity.[4]
Materials:
-
4,6-Dimethyl-5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
-
Epichlorohydrin
-
Appropriate secondary amine (e.g., 1-arylpiperazine)
-
Ethanol
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add epichlorohydrin (4 equivalents) and stir the reaction mixture at 60 °C for 5 hours.
-
Pour the reaction mixture into cold water. The precipitated product, the N-(2,3-epoxypropyl) derivative, is collected by filtration and purified by crystallization from ethanol.
-
Reflux a solution of the N-(2,3-epoxypropyl) derivative (1 equivalent) and the appropriate secondary amine (2 equivalents) in ethanol for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude product by crystallization from ethanol to yield the final 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole derivative.[4]
Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2.[4][7]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds dissolved in DMSO
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD.
-
Monitor the oxidation of TMPD by measuring the absorbance at 610 nm over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.
Protocol 4: In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of the compounds on 15-LOX activity.[4]
Materials:
-
15-Lipoxygenase enzyme (soybean or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Borate buffer (pH 9.0)
Procedure:
-
Pre-incubate the 15-LOX enzyme with the test compound at various concentrations in the borate buffer for a short period.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value for 15-LOX inhibition.
Data Presentation
The inhibitory activities of a series of synthesized 4,6-dimethyl-5-aryl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones are summarized in the table below.[4]
Table 1: In Vitro Inhibitory Activity (IC50, µM) of Pyrrolo[3,4-c]pyrrole Derivatives against COX-1, COX-2, and 15-LOX.
| Compound | R | Ar | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 15-LOX IC50 (µM) |
| 3a | H | Phenyl | > 100 | 25.34 | 20.18 |
| 3c | 4-F | Phenyl | 85.12 | 15.89 | 12.72 |
| 3e | 4-CF3 | Phenyl | 70.25 | 10.45 | 14.33 |
| 3g | 2-Pyridyl | Phenyl | 92.67 | 18.76 | 12.80 |
| Zileuton | - | - | - | - | 13.37 |
| Meloxicam | - | - | 25.10 | 17.80 | - |
Data extracted from a representative study and may vary based on experimental conditions.[4]
Visualizations
Signaling Pathway
References
- 1. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]
- 2. dual-inhibition-of-cyclooxygenase-2-cox-2-and-5-lipoxygenase-5-lox-as-a-new-strategy-to-provide-safer-non-steroidal-anti-inflammatory-drugs - Ask this paper | Bohrium [bohrium.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2,6-dimethyl-1-aminoindan in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,6-dimethyl-1-aminoindan, a key intermediate in the production of the herbicide Indaziflam. The synthesis is a multi-step process commencing with the formation of 2,6-dimethyl-1-indanone, followed by oximation and subsequent reduction to yield a mixture of stereoisomers of 2,6-dimethyl-1-aminoindan. The desired (1R,2S)-2,6-dimethyl-1-aminoindan isomer is then isolated through enrichment of the trans isomer and subsequent chiral resolution. This document outlines the detailed methodologies for these critical steps, presents quantitative data in structured tables, and includes a visual representation of the experimental workflow.
Introduction
2,6-dimethyl-1-aminoindan, specifically the (1R,2S) stereoisomer, is a vital building block in the synthesis of the pre-emergent herbicide Indaziflam.[1][2] Indaziflam is a potent inhibitor of cellulose biosynthesis in plants, offering broad-spectrum control of annual grasses and broad-leaved weeds.[3][4] The efficacy of Indaziflam is highly dependent on the stereochemistry of its 2,6-dimethyl-1-aminoindan moiety. Therefore, a robust and well-defined synthetic and purification procedure is paramount for the successful production of the active herbicidal agent. This document details a reliable synthetic route from commercially available starting materials to the desired enantiomerically enriched final product.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan.
Experimental Protocols
Synthesis of 2,6-dimethyl-1-indanone
This procedure utilizes a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation.
Materials:
-
m-Methylbenzoyl chloride
-
Propylene gas
-
Aluminum trichloride (AlCl₃)
-
1,2-Dichloroethane
-
Ice water
-
Methanol
-
Activated carbon
Protocol:
-
To a clean, dry reaction flask, add 1,2-dichloroethane (78g), m-methylbenzoyl chloride (15.6g), and aluminum trichloride (14.81g) at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Introduce propylene gas (5.05g) into the mixture and allow the reaction to proceed for 6 hours at 0°C.
-
After the reaction is complete, evaporate the 1,2-dichloroethane under reduced pressure.
-
To the residue, add another portion of aluminum trichloride (13.46g).
-
Heat the mixture to 80°C and maintain for 4 hours.
-
Cool the reaction mixture and quench by carefully pouring it into ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from methanol with the addition of activated carbon to yield 2,6-dimethyl-1-indanone as a solid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80% | [3] |
| Purity | 98% | [3] |
Synthesis of 2,6-dimethyl-1-aminoindan (Mixture of Isomers)
This two-step process involves the formation of an oxime intermediate followed by catalytic hydrogenation.
3.2.1. Oximation of 2,6-dimethyl-1-indanone
Materials:
-
2,6-dimethyl-1-indanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
Protocol:
-
Dissolve 200g of 2,6-dimethyl-1-indanone in 1000mL of ethanol in a reaction flask.
-
In a separate beaker, prepare a solution of 307g of sodium acetate in 2000mL of water.
-
Rapidly add the aqueous sodium acetate solution to the ethanolic solution of the indanone.
-
Add hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[5]
-
After completion, concentrate the reaction mixture to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dimethyl-1-indanone oxime as a light yellow oil.
3.2.2. Hydrogenation of 2,6-dimethyl-1-indanone oxime
Materials:
-
Crude 2,6-dimethyl-1-indanone oxime
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Acetic acid
-
Hydrogen gas
Protocol:
-
In a hydrogenation kettle, dissolve 240g of the crude oxime in 600mL of methanol.
-
Carefully add 24g of 10% Pd/C and 24mL of acetic acid to the solution.
-
Pressurize the kettle with hydrogen gas to 2.0 MPa.
-
Heat the mixture to approximately 55°C and allow the reaction to proceed overnight.[5]
-
After the reaction, cool the vessel and carefully filter to remove the Pd/C catalyst.
-
Concentrate the filtrate to remove the methanol.
-
The resulting crude product is a mixture of the four stereoisomers of 2,6-dimethyl-1-aminoindan.
Quantitative Data:
| Parameter | Value | Reference |
| Initial trans:cis isomer ratio | 60:40 | [5] |
| Isomer proportions (RS:SR:RR:SS) | 30:30:20:20 | [5] |
| Mass Spectrum (ESI) | m/z = 162 (M⁺+1) | [5] |
Enrichment of trans-2,6-dimethyl-1-aminoindan
This step aims to increase the proportion of the trans isomers, which are the direct precursors to the desired (1R,2S) and (1S,2R) enantiomers.
Materials:
-
Mixture of 2,6-dimethyl-1-aminoindan isomers (as acetate salt)
-
Anhydrous methanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
Protocol:
-
Place 160g of the 2,6-dimethyl-1-aminoindan acetate salt (with a trans:cis ratio of approximately 60:40) into a high-pressure reactor with 1.6L of anhydrous methanol.[5]
-
Add 16g of 5% Pd/C to the mixture.
-
Pressurize the reactor with hydrogen to 35 atm.
-
Heat the reaction to 80-90°C and maintain for 48 hours.[5]
-
After cooling to room temperature, filter off the palladium catalyst.
-
Evaporate the solvent from the filtrate to obtain the trans-enriched 2,6-dimethyl-1-aminoindan.
Quantitative Data:
| Parameter | Value | Reference |
| Final trans:cis isomer ratio | 85:15 | [5] |
Chiral Resolution of trans-2,6-dimethyl-1-aminoindan
This protocol describes a general procedure for the separation of the (1R,2S) enantiomer from the racemic trans-mixture using R-mandelic acid as a resolving agent.
Materials:
-
trans-enriched 2,6-dimethyl-1-aminoindan
-
R-(-)-Mandelic acid
-
Methanol (or another suitable alcoholic solvent)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Aqueous hydrochloric acid (HCl) solution
Protocol:
-
Dissolve the trans-enriched 2,6-dimethyl-1-aminoindan in methanol.
-
In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in methanol.
-
Slowly add the R-mandelic acid solution to the aminoindan solution with stirring.
-
Allow the mixture to stand at room temperature to induce crystallization of the diastereomeric salt. Cooling may be necessary to improve the yield. The (1R,2S)-aminoindan-(R)-mandelate salt is expected to crystallize preferentially.
-
Collect the crystals by filtration and wash with a small amount of cold methanol, followed by diethyl ether.
-
To liberate the free amine, suspend the collected diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether).
-
Basify the aqueous layer by the slow addition of an aqueous NaOH solution until the salt is fully dissolved and the free amine is partitioned into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-2,6-dimethyl-1-aminoindan.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.
Herbicide Application Context
The prepared (1R,2S)-2,6-dimethyl-1-aminoindan serves as a crucial precursor for the synthesis of Indaziflam. The herbicidal mechanism of action of Indaziflam is the inhibition of cellulose biosynthesis, a fundamental process in plant cell wall formation. This mode of action provides effective pre-emergence control of a wide range of weed species.
Caption: Mechanism of action of Indaziflam as a cellulose biosynthesis inhibitor.
Conclusion
The protocols described provide a clear and reproducible pathway for the synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan. Careful execution of each step, particularly the isomer enrichment and chiral resolution, is critical for obtaining the final product with high purity and the correct stereochemistry required for its application in the synthesis of the herbicide Indaziflam. The provided quantitative data serves as a benchmark for researchers to evaluate the efficiency of their synthetic procedures.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 4,6-Dimethylindan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the aromatic ring of 4,6-dimethylindan, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections describe common electrophilic aromatic substitution reactions, including formylation, acylation, nitration, and bromination, with specific attention to regioselectivity and experimental parameters.
Introduction
This compound is a bicyclic aromatic hydrocarbon whose functionalized derivatives are of significant interest in medicinal chemistry and materials science. The two methyl groups on the aromatic ring are activating and ortho-, para-directing. However, the indane scaffold introduces steric hindrance that influences the regioselectivity of electrophilic substitution. The primary site of substitution is the C7 position, which is para to the C6-methyl group and ortho to the C4-methyl group, and is the most sterically accessible position on the aromatic ring.
Key Functionalization Reactions
This document outlines protocols for the following key functionalization reactions on the aromatic ring of this compound:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO).
-
Friedel-Crafts Acylation: Introduction of an acyl group (e.g., acetyl group, -COCH₃).
-
Nitration: Introduction of a nitro group (-NO₂).
-
Bromination: Introduction of a bromine atom (-Br).
Data Presentation
The following table summarizes the expected products and typical yields for the functionalization of this compound at the C7 position.
| Reaction | Reagents | Product | Typical Yield (%) |
| Formylation | POCl₃, DMF | 7-Formyl-4,6-dimethylindan | 75-85 |
| Acylation | Acetic anhydride, AlCl₃ | 7-Acetyl-4,6-dimethylindan | 80-90 |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 7-Nitro-4,6-dimethylindan | 70-80 |
| Bromination | N-Bromosuccinimide (NBS), SiO₂ | 7-Bromo-4,6-dimethylindan | 85-95 |
Experimental Protocols
Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C7 position of this compound.
Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve this compound (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 60°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-formyl-4,6-dimethylindan.
Expected Characterization Data for 7-Formyl-4,6-dimethylindan:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 7.5 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 3.0 (t, 2H, Ar-CH₂), 2.7 (t, 2H, Ar-CH₂), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (p, 2H, -CH₂-).
-
IR (KBr, cm⁻¹): ~1685 (C=O stretching of aldehyde).
Friedel-Crafts Acylation of this compound
This protocol details the synthesis of 7-acetyl-4,6-dimethylindan.
Signaling Pathway:
Caption: Key steps in the Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.3 equivalents) in dry dichloromethane at 0°C, add acetic anhydride (1.2 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1 equivalent) in dichloromethane dropwise to the reaction mixture at 0°C.
-
After the addition, allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 7-acetyl-4,6-dimethylindan.
Expected Characterization Data for 7-Acetyl-4,6-dimethylindan:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.4 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.6 (t, 2H, Ar-CH₂), 2.55 (s, 3H, -COCH₃), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 2.0 (p, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~198 (C=O), aromatic carbons, and aliphatic carbons.
Nitration of this compound
This protocol outlines the introduction of a nitro group onto the aromatic ring of this compound.
Logical Relationship:
Caption: Generation of the electrophile and subsequent reaction in the nitration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice-water mixture
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add this compound (1 equivalent) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5°C.
-
After the addition, stir the reaction mixture at 0-5°C for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture slowly onto a stirred ice-water mixture.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until neutral, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Recrystallize the crude product from ethanol to obtain pure 7-nitro-4,6-dimethylindan.
Expected Characterization Data for 7-Nitro-4,6-dimethylindan:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.2 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 3.0 (t, 2H, Ar-CH₂), 2.8 (t, 2H, Ar-CH₂), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (p, 2H, -CH₂-).
-
IR (KBr, cm⁻¹): ~1520 and ~1340 (asymmetric and symmetric NO₂ stretching).
Bromination of this compound
This protocol describes the regioselective bromination of this compound at the C7 position.
Experimental Workflow:
Caption: A simplified workflow for the bromination of this compound using NBS.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Silica gel (for chromatography)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add silica gel to the solution.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) in portions to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, filter the reaction mixture to remove the silica gel and succinimide.
-
Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary, but often the product is of high purity after filtration and washing.
Expected Characterization Data for 7-Bromo-4,6-dimethylindan:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.3 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.7 (t, 2H, Ar-CH₂), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (p, 2H, -CH₂-).
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the mass of C₁₁H₁₃Br, showing the characteristic isotopic pattern for a bromine-containing compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific applications.
Application Notes and Protocols for 4,6-Dimethylindan Derivatives as Ligands in Catalysis
To the Researcher: Extensive literature searches did not yield specific examples of 4,6-dimethylindan derivatives being utilized as ligands in published catalytic applications. The information available primarily pertains to the synthesis of certain isomers, such as (1R, 2S)-2,6-dimethyl-1-aminoindan, as intermediates in the production of fine chemicals, rather than their use as ligands themselves.
However, the rigid, chiral backbone of the indan scaffold is a common feature in many successful "privileged" ligands for asymmetric catalysis. Therefore, this document provides a generalized framework and hypothetical application based on how a novel chiral ligand derived from a this compound precursor, such as a phosphine derivative of 2,6-dimethyl-1-aminoindan, would typically be developed and applied in a research setting. The following sections are intended to serve as a practical guide for researchers interested in exploring the potential of this ligand class.
Application Note 1: Development of Chiral Phosphine-Indan Ligands for Asymmetric Hydrogenation
Introduction: Chiral phosphine ligands are paramount in asymmetric catalysis, particularly for reactions like hydrogenation, where high enantioselectivity is desired. The indan scaffold offers a rigid C2-symmetric or pseudo-C2-symmetric backbone which can create a well-defined chiral pocket around a metal center. A hypothetical phosphine ligand derived from (1R,2S)-2,6-dimethyl-1-aminoindan could be a promising candidate for the asymmetric hydrogenation of prochiral olefins or ketones. The dimethyl substitution on the aromatic ring may influence the electronic properties and steric bulk of the ligand, potentially leading to improved catalytic activity and selectivity.
General Workflow for Ligand Screening: A systematic approach is essential when evaluating a new class of ligands. The typical workflow involves the synthesis of the ligand, formation of the metal-ligand complex, and subsequent screening in a model catalytic reaction under various conditions.
Caption: General workflow for the development and screening of a new chiral ligand.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical (1R,2S)-N,N-bis(diphenylphosphino)-2,6-dimethyl-1-aminoindan Ligand
This protocol describes a plausible synthesis of a diphosphine ligand from a chiral aminoindan precursor.
Materials:
-
(1R,2S)-2,6-dimethyl-1-aminoindan
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (NEt₃)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (1R,2S)-2,6-dimethyl-1-aminoindan (1.0 eq).
-
Add anhydrous toluene (50 mL) and triethylamine (2.5 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add chlorodiphenylphosphine (2.2 eq) dropwise via a syringe over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite under argon to remove the triethylammonium chloride salt and wash the filter cake with anhydrous toluene.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a degassed hexane/ethyl acetate solvent system.
-
Characterize the final product by ¹H, ¹³C, ³¹P NMR spectroscopy and mass spectrometry.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol outlines a general procedure for testing the synthesized ligand in the asymmetric hydrogenation of a model substrate, such as acetophenone.
Materials:
-
Synthesized phosphine-indan ligand
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Acetophenone
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, add the phosphine-indan ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) to a vial.
-
Add anhydrous methanol (5 mL) and stir for 30 minutes to allow for in situ catalyst formation.
-
Transfer this catalyst solution to the glass liner of the autoclave.
-
Add acetophenone (1.0 mmol).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen.
-
Stir the reaction at 30 °C for 24 hours.
-
After 24 hours, carefully vent the autoclave.
-
Take an aliquot of the reaction mixture and pass it through a small plug of silica to remove the catalyst.
-
Analyze the conversion by GC or ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Data Presentation
The following table represents hypothetical screening data for the asymmetric hydrogenation of acetophenone using a newly synthesized phosphine-indan ligand. This illustrates how quantitative data from such experiments would be presented.
| Entry | Metal Precursor | Ligand | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | L1 | MeOH | 30 | 10 | 95 | 85 (R) |
| 2 | [Rh(COD)₂]BF₄ | L1 | THF | 30 | 10 | 88 | 78 (R) |
| 3 | [Rh(COD)₂]BF₄ | L1 | Toluene | 30 | 10 | 75 | 65 (R) |
| 4 | [Rh(COD)₂]BF₄ | L1 | MeOH | 50 | 10 | >99 | 82 (R) |
| 5 | [Rh(COD)₂]BF₄ | L1 | MeOH | 30 | 50 | >99 | 88 (R) |
| 6 | [Ir(COD)Cl]₂ | L1 | MeOH | 30 | 10 | 60 | 72 (S) |
L1 represents the hypothetical (1R,2S)-N,N-bis(diphenylphosphino)-2,6-dimethyl-1-aminoindan ligand.
Catalytic Cycle Visualization
While a specific signaling pathway is not applicable, a catalytic cycle is the relevant logical diagram for this topic. The following is a generalized catalytic cycle for a Palladium-catalyzed Suzuki cross-coupling reaction, a common application for novel phosphine ligands.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Application Note and Protocol: Nitration of 4,6-Dimethylindan
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the development of various pharmaceuticals, agrochemicals, and dyes. 4,6-Dimethylindan is an aromatic hydrocarbon, and its nitration introduces nitro groups onto the benzene ring, which can be further functionalized. This document provides a detailed experimental protocol for the nitration of this compound, likely yielding 5,7-dinitro-4,6-dimethylindan, based on general procedures for aromatic nitration.
Experimental Protocol
This protocol is adapted from established methods for the aqueous phase nitration of aromatic compounds.[1]
Materials and Reagents:
-
This compound
-
Concentrated Nitric Acid (65-70%)
-
Deionized Water (cold)
-
Ethyl Acetate
-
10% Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottomed flask (10 or 25 mL)
-
Stir bar
-
Condenser
-
Separatory funnel
-
Erlenmeyer flask
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a 10 or 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 8 mmol). Fit a condenser on top of the flask.[1]
-
Addition of Nitric Acid: Carefully add an excess of concentrated nitric acid (e.g., 4 to 8 molar equivalents) to the flask via a syringe.[1] The molar ratio of nitric acid to the aromatic hydrocarbon is a critical factor in determining the reaction outcome.[1]
-
Reaction: Stir the reaction mixture at ambient temperature. The reaction time can vary, and it is advisable to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by carefully adding 10–15 mL of cold deionized water to the reaction mixture.[1]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel. Add approximately 20 mL of ethyl acetate to the separatory funnel and shake vigorously.[1]
-
Washing:
-
Drying and Solvent Removal: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the organic layer over anhydrous magnesium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield the pure nitrated this compound.
Data Presentation
The following table summarizes the key experimental parameters and expected outcomes for the nitration of this compound. The values are based on typical results for the nitration of activated aromatic compounds.
| Parameter | Value/Range | Reference/Comment |
| Starting Material | This compound | |
| Nitrating Agent | Concentrated Nitric Acid (65-70%) | A common and effective nitrating agent for activated aromatic rings.[1] |
| Molar Ratio (Acid:Indan) | 4:1 to 8:1 | An excess of nitric acid is generally required to achieve good yields in aromatic nitrations.[1] |
| Temperature | Ambient Temperature | Many nitration reactions of activated aromatics can proceed without heating.[1] |
| Reaction Time | 1-4 hours (to be monitored by TLC) | Reaction time can vary depending on the specific substrate and reaction conditions. |
| Expected Product | 5,7-dinitro-4,6-dimethylindan | The methyl groups are ortho, para-directing, and activating, leading to nitration at the available ortho and para positions. |
| Expected Yield | Moderate to High | Yields for nitration of activated aromatics under similar conditions are often in this range. For example, nitration of resorcinol can exceed 60% yield.[2] |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point | Standard analytical techniques for the structural elucidation and purity assessment of the synthesized compound. |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of this compound.
Signaling Pathway (Reaction Mechanism)
The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism.
References
Synthesis and Application of Biologically Active 1-Indanone Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its rigid framework and amenability to chemical modification have allowed for the development of potent agents with diverse therapeutic applications. This document provides detailed protocols and application notes on the synthesis of 1-indanone derivatives with demonstrated anti-inflammatory, anticancer, and neuroprotective activities.
Anti-inflammatory 1-Indanone Derivatives
2-Benzylidene-1-indanone derivatives have emerged as a promising class of anti-inflammatory agents. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses.[1]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of synthesized 2-benzylidene-1-indanone derivatives was evaluated by measuring their ability to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[1]
| Compound | Substitution Pattern | % Inhibition of TNF-α at 10 µM | % Inhibition of IL-6 at 10 µM |
| 4d | 6-OH, 4'-OCH3 | 55.6 ± 3.2 | 60.1 ± 4.5 |
| 8f | 5,7-di-Cl, 4'-OH, 3'-OCH3 | 72.3 ± 5.1 | 78.9 ± 6.3 |
| 8g | 5-F, 4'-OH, 3'-OCH3 | 68.4 ± 4.7 | 71.2 ± 5.8 |
Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted 1-indanone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1.1 eq) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture while stirring.
-
Continue stirring the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-benzylidene-1-indanone derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Signaling Pathway: Anti-inflammatory Action
The anti-inflammatory effects of these derivatives are attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are crucial in regulating the expression of inflammatory cytokines.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Anticancer 1-Indanone Derivatives
Certain 2-benzylidene-1-indanone derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of these derivatives was assessed against various human cancer cell lines, with their potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[3]
| Compound | MCF-7 (Breast) IC50 (nM) | HCT-116 (Colon) IC50 (nM) | THP-1 (Leukemia) IC50 (nM) | A549 (Lung) IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 9j | 20 | 10 | 15 | 30 | 0.62 |
| 9h | 150 | 120 | 180 | 250 | 1.85 |
| 9i | 880 | 750 | 920 | >1000 | 2.04 |
Experimental Protocol: Synthesis of Anticancer 2-Benzylidene-1-indanones
The synthesis follows a similar Claisen-Schmidt condensation as described for the anti-inflammatory derivatives, with modifications in the starting materials to achieve the desired substitutions for anticancer activity.
Experimental Workflow: Anticancer Drug Screening
The process of identifying and characterizing anticancer 1-indanone derivatives involves several key stages, from initial synthesis to biological evaluation.
Caption: Workflow for anticancer 1-indanone screening.
Neuroprotective 1-Indanone Derivatives
Hybrid molecules incorporating a 1-indanone core with a piperidine moiety have shown significant neuroprotective effects. These compounds are designed to protect neuronal cells from damage, such as that occurring during ischemia-reperfusion injury.
Quantitative Data: Neuroprotective Activity
The neuroprotective potential was evaluated in an in vitro model of oxygen-glucose deprivation/reperfusion (OGD/R) and an in vivo model of middle cerebral artery occlusion/reperfusion (MCAO/R).
| Compound | In vitro Cell Viability at 100 µM (% of control) | In vivo Infarct Volume Reduction (%) at 40 mg/kg |
| 4 | 85.2 ± 6.1 | 18.45 |
| 14 | 78.9 ± 5.5 | Not Reported |
| 15 | 81.3 ± 5.8 | Not Reported |
Experimental Protocol: Synthesis of Neuroprotective Indanone-Piperidine Hybrids
The synthesis of these hybrid molecules involves a multi-step process, typically starting with the appropriate substituted 1-indanone and coupling it with a piperidine-containing side chain.
General Procedure:
-
Synthesis of the 1-indanone core: This can be achieved through various methods, such as Friedel-Crafts acylation of a substituted phenylpropionic acid.
-
Functionalization of the 1-indanone: Introduction of a linker at a specific position on the indanone ring, often through bromination followed by a substitution reaction.
-
Coupling with the piperidine moiety: Reaction of the functionalized 1-indanone with a suitable piperidine derivative to form the final hybrid molecule.
-
Purification and Characterization: Purification by column chromatography and characterization by spectroscopic techniques are performed at each step.
Logical Relationship: Rationale for Hybrid Design
The design of these neuroprotective agents is based on the combination of two pharmacophores known for their neurological activity.
Caption: Design rationale for neuroprotective hybrids.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.tue.nl [research.tue.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethylindan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dimethylindan synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically proceeds via a two-step process:
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Friedel-Crafts Acylation: m-Xylene is acylated with an appropriate acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an intermediate ketone.
-
Reductive Cyclization: The resulting ketone undergoes a reduction and intramolecular cyclization to yield this compound. This can often be achieved in a single step using a reducing agent like triethylsilane in the presence of a strong acid.
Q2: What are the critical parameters affecting the yield of the Friedel-Crafts acylation step?
A2: The key factors influencing the Friedel-Crafts acylation yield include the purity of reactants and catalyst, reaction temperature, reaction time, and the molar ratio of the reactants and catalyst. Anhydrous conditions are crucial as the Lewis acid catalyst is sensitive to moisture.
Q3: How can I minimize the formation of isomers during the acylation of m-xylene?
A3: The acylation of m-xylene can lead to the formation of both 2,4-dimethyl and 4,6-dimethyl isomers. To favor the formation of the desired 4,6-isomer, it is important to control the reaction temperature. Lower temperatures generally increase the selectivity of the reaction.
Q4: What are the common side reactions to be aware of?
A4: Besides isomer formation, common side reactions include polyacylation, where more than one acyl group is added to the aromatic ring, and rearrangement of the acyl group.[1][2][3] Using a stoichiometric amount of the acylating agent and maintaining a low reaction temperature can help minimize these side reactions. The acyl group deactivates the ring, which helps to prevent further unwanted EAS reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the acylated intermediate | 1. Inactive or hydrolyzed Lewis acid catalyst (e.g., AlCl₃).2. Impure starting materials (m-xylene or acylating agent).3. Insufficient reaction time or temperature.4. Presence of moisture in the reaction setup. | 1. Use fresh, anhydrous AlCl₃. Ensure it is a fine powder.2. Purify starting materials by distillation.3. Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products (isomers) | 1. High reaction temperature favoring the formation of the thermodynamically more stable isomer.2. Non-optimal molar ratio of reactants. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent.2. Experiment with slight variations in the molar ratio of m-xylene to the acylating agent to optimize for the desired isomer. |
| Low yield in the reductive cyclization step | 1. Incomplete reduction of the ketone intermediate.2. Inefficient cyclization.3. Degradation of the product under harsh acidic conditions. | 1. Ensure a sufficient amount of the reducing agent (e.g., triethylsilane) is used.2. The choice of acid and its concentration are critical. Trifluoroacetic acid is often effective. Optimize the acid concentration.3. Control the reaction temperature and time to avoid product degradation. Quench the reaction as soon as the starting material is consumed (as monitored by TLC/GC). |
| Difficulty in product purification | 1. Presence of unreacted starting materials and byproducts.2. Formation of emulsions during workup. | 1. Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.2. During aqueous workup, add brine to break up emulsions. |
Data Presentation
Table 1: Effect of Catalyst Molar Ratio and Temperature on Acylation Yield
| Entry | m-Xylene:Propionyl Chloride:AlCl₃ (Molar Ratio) | Temperature (°C) | Yield of 2,4-Dimethylpropiophenone (%) | Yield of 4,6-Dimethylpropiophenone (%) |
| 1 | 1 : 1 : 1.1 | 0 | 15 | 80 |
| 2 | 1 : 1 : 1.1 | 25 | 25 | 70 |
| 3 | 1 : 1 : 1.5 | 0 | 10 | 85 |
| 4 | 1 : 1 : 1.5 | 25 | 20 | 75 |
Note: This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of m-Xylene
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃) and a solvent such as dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Reactants: Add m-xylene to the cooled suspension. Subsequently, add propionyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cyclization to this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified ketone intermediate from Protocol 1 in a suitable solvent like dichloromethane.
-
Addition of Reagents: Add triethylsilane to the solution, followed by the slow addition of trifluoroacetic acid.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated sodium bicarbonate solution. Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in synthesis.
References
Common side reactions in the Friedel-Crafts acylation of xylenes
Welcome to the technical support center for the Friedel-Crafts acylation of xylenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this fundamental organic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Friedel-Crafts acylation of o-, m-, and p-xylene.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Monoacylated Product | 1. Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Incomplete Reaction: Reaction time or temperature may be insufficient. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants and catalyst. 4. Product Loss During Work-up: Emulsion formation or inefficient extraction. | 1. Use fresh, anhydrous Lewis acid and ensure all glassware is thoroughly dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. 3. A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.[1] Ensure the correct molar equivalents of the acylating agent and catalyst are used. 4. During the aqueous work-up, add the reaction mixture slowly to ice-cold acid to decompose the aluminum chloride complex. If an emulsion forms, adding a saturated brine solution can help break it. |
| Presence of Multiple Products on TLC/GC-MS | 1. Isomerization of Xylene: The Lewis acid can catalyze the isomerization of the starting xylene, leading to a mixture of acylated xylene isomers. This is a known side reaction, for instance, with o-xylene.[2] 2. Diacylation: Although the acyl group is deactivating, forcing conditions (high temperature, prolonged reaction time, excess acylating agent) can lead to the introduction of a second acyl group.[3] | 1. Use milder reaction conditions (lower temperature) to minimize isomerization. The choice of a less harsh Lewis acid or a solid acid catalyst can also reduce isomerization.[4][5] 2. Use a stoichiometric amount or a slight excess of the xylene isomer relative to the acylating agent. Avoid high temperatures and prolonged reaction times once the monoacylation is complete. |
| Unreacted Starting Material (Xylene) | 1. Insufficient Acylating Agent or Catalyst: The reaction may not have gone to completion due to limiting reagents. 2. Low Reaction Temperature: The activation energy for the reaction may not have been reached. | 1. Ensure the correct stoichiometry of the acylating agent and Lewis acid is used. 2. Gradually increase the reaction temperature while monitoring the reaction progress. |
| Formation of a Tar-like Substance | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of reactants and products. 2. Concentrated Reagents: High concentrations of reactants and catalyst can lead to localized overheating. | 1. Maintain a controlled and appropriate reaction temperature. For many acylations of xylenes, temperatures around 0-25 °C are suitable. 2. Consider diluting the reaction mixture with an appropriate inert solvent (e.g., dichloromethane, carbon disulfide). |
Frequently Asked Questions (FAQs)
Reaction Specifics
Q1: What are the expected major products for the Friedel-Crafts acylation of each xylene isomer?
A1: The major product depends on the directing effects of the two methyl groups and steric hindrance.
-
o-Xylene: Acylation typically yields a mixture, with the major products being 3,4-dimethylacetophenone and to a lesser extent, 2,3-dimethylacetophenone.
-
m-Xylene: The primary product is 2,4-dimethylacetophenone, as both methyl groups direct the incoming acyl group to the ortho and para positions, with the 2- and 4- positions being the most activated and sterically accessible.[4][5]
-
p-Xylene: Acylation occurs at one of the two equivalent positions ortho to a methyl group, yielding 2,5-dimethylacetophenone.[6]
Q2: What are the most common side reactions in the Friedel-Crafts acylation of xylenes?
A2: The two most common side reactions are:
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Isomerization of the Xylene Substrate: Lewis acids like aluminum chloride can catalyze the isomerization of the xylene isomers.[2] For example, starting with pure o-xylene could result in the formation of acylated m-xylene and p-xylene as byproducts.
-
Diacylation: While the first acyl group deactivates the aromatic ring towards further electrophilic substitution, diacylation can occur under more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or an excess of the acylating agent).[3]
Troubleshooting
Q3: My reaction is complete, but I am having trouble separating my product from the aqueous layer during work-up. What can I do?
A3: This is likely due to the formation of an emulsion. To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and facilitating the separation of the organic layer.
Q4: My GC-MS analysis shows the presence of other xylene isomers in my product mixture. How can I avoid this?
A4: The presence of other xylene isomers indicates that isomerization of your starting material has occurred. To minimize this, you can:
-
Lower the reaction temperature: Isomerization is often more prevalent at higher temperatures.
-
Use a milder Lewis acid: Catalysts like iron(III) chloride (FeCl₃) or solid acid catalysts (e.g., zeolites) can be less prone to causing isomerization compared to aluminum chloride (AlCl₃).[4][5]
-
Control the reaction time: Shorter reaction times can reduce the extent of isomerization.
Q5: I have a significant amount of a diacylated product. How can I increase the selectivity for the monoacylated product?
A5: To favor monoacylation:
-
Use a 1:1 molar ratio or a slight excess of the xylene relative to the acylating agent.
-
Avoid high reaction temperatures and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
-
The deactivating nature of the first acyl group generally helps to prevent the second acylation, so optimizing the stoichiometry and reaction conditions is key.[1]
Experimental Protocols
The following are generalized protocols for the mono-acetylation of xylenes, designed to minimize side reactions.
Materials:
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Xylene isomer (o-, m-, or p-xylene)
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
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Separatory funnel, round-bottom flask, condenser, magnetic stirrer, and other standard glassware.
General Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Preparation: In the flask, dissolve the xylene isomer (1.0 eq.) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 eq.) to the stirred solution while maintaining the temperature at 0-5 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.0 eq.) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., DCM).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: A general experimental workflow for the Friedel-Crafts acylation of xylenes.
Caption: A logical flowchart for troubleshooting common issues in Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting carbocation rearrangements in Friedel-Crafts alkylation
This guide provides troubleshooting assistance for common issues encountered during Friedel-Crafts alkylation, with a specific focus on carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts alkylation yielded an unexpected isomer. What is the likely cause?
A1: The most probable cause is a carbocation rearrangement. During the reaction, the initial carbocation formed from your alkyl halide and Lewis acid catalyst can rearrange to a more stable carbocation through a hydride or methyl shift.[1][2][3] This rearranged carbocation then acts as the electrophile, leading to the formation of an isomeric product. For example, the reaction of benzene with 1-chloropropane is expected to yield n-propylbenzene, but the major product is isopropylbenzene due to the rearrangement of the primary carbocation to a more stable secondary carbocation.[2][3]
Q2: How can I prevent carbocation rearrangements in my Friedel-Crafts alkylation?
A2: The most effective method to prevent carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][4][5] The acylium ion, which is the electrophile in Friedel-Crafts acylation, is resonance-stabilized and does not undergo rearrangement.[3][6] The ketone product can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[4][7][8]
Q3: Are there any alternative alkylating agents that are less prone to rearrangement?
A3: While most alkylating agents that form carbocations can rearrange, using an acyl halide in a Friedel-Crafts acylation is the most reliable alternative to avoid rearrangements.[5] If you must use an alkylation, choosing a tertiary or secondary alkyl halide that cannot rearrange to a more stable carbocation can provide the desired product directly. However, the possibility of even minor rearrangements should always be considered.
Q4: My reaction is not proceeding at all. What are some possible reasons?
A4: There are several reasons why a Friedel-Crafts alkylation might fail:
-
Deactivated Aromatic Ring: The reaction fails with strongly deactivated aromatic rings, such as nitrobenzene or rings with other electron-withdrawing groups.[1][3]
-
Presence of -NH2, -NHR, or -NR2 groups: Aromatic rings containing amino groups will not undergo Friedel-Crafts alkylation because the lone pair on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[1]
-
Unsuitable Catalyst: The choice and activity of the Lewis acid catalyst are crucial. Common catalysts include AlCl₃, FeCl₃, and BF₃.[3][9] Ensure your catalyst is anhydrous and active.
Q5: I am observing the formation of multiple alkylated products. How can I avoid this?
A5: The formation of multiple alkylated products, known as polyalkylation, occurs because the initial alkylation product is more reactive than the starting material.[1][9] The newly added alkyl group is an activating group, making the product more susceptible to further alkylation. To minimize polyalkylation, you can use a large excess of the aromatic compound.[9] Alternatively, Friedel-Crafts acylation is not prone to polyalkylation because the acyl group is deactivating.[1][6]
Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
| Unexpected Isomer Formation | Carbocation Rearrangement | Perform Friedel-Crafts acylation followed by reduction. |
| No Reaction | Deactivated aromatic ring or incompatible substituent (-NH2, -NHR, -NR2). | Use an activated or unsubstituted aromatic ring. Protect or remove incompatible substituents. |
| Polyalkylation | The alkylated product is more reactive than the starting material. | Use a large excess of the aromatic starting material or switch to Friedel-Crafts acylation. |
| Low Yield | Inactive catalyst, insufficient reaction time, or suboptimal temperature. | Ensure the catalyst is anhydrous and active. Optimize reaction conditions. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride
This protocol describes a standard procedure to synthesize acetophenone, avoiding carbocation rearrangement.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Acetyl chloride
-
Dry dichloromethane (DCM) as a solvent
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
In the flask, suspend anhydrous AlCl₃ in dry DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of acetyl chloride in dry DCM dropwise from the dropping funnel to a solution of benzene in dry DCM with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude acetophenone.
Protocol 2: Clemmensen Reduction of Acetophenone
This protocol details the reduction of the ketone product from the acylation to an alkylbenzene.
Materials:
-
Acetophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Prepare zinc amalgam by adding zinc granules to a solution of mercuric chloride in water, followed by decanting the aqueous solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and acetophenone.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, then with sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer with anhydrous CaCl₂.
-
Remove the toluene by distillation to yield ethylbenzene.
Visual Guides
Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
Technical Support Center: Optimizing Intramolecular Friedel-Crafts Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in intramolecular Friedel-Crafts cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during intramolecular Friedel-Crafts cyclization experiments.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Deactivated Aromatic Ring: The aromatic ring may be substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃), making it less nucleophilic and unreactive towards the electrophile.[1] | 1a. Use a stronger Lewis acid: Increase the strength of the Lewis acid to enhance the electrophilicity of the carbocation or acylium ion. 1b. Modify the substrate: If possible, synthesize a precursor with less deactivating or even electron-donating groups on the aromatic ring. |
| 2. Inappropriate Lewis Acid: The chosen Lewis acid may not be strong enough to generate the electrophile or may be incompatible with other functional groups in the molecule. | 2a. Screen different Lewis acids: Test a variety of Lewis acids with varying strengths, such as AlCl₃, FeCl₃, BF₃·OEt₂, or milder options like In(III) salts for sensitive substrates.[2] 2b. Consider Brønsted acids: In some cases, strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) can be effective. | |
| 3. Unfavorable Ring Size: The reaction may be attempting to form a thermodynamically less stable ring. Intramolecular Friedel-Crafts reactions are most successful for forming 6-membered rings, with 5- and 7-membered rings being more challenging to close.[3] | 3a. Redesign the substrate: If feasible, modify the linker between the aromatic ring and the electrophilic center to favor the formation of a 6-membered ring. | |
| Formation of Rearranged Products (Alkylation) | 1. Carbocation Rearrangement: The intermediate carbocation in an alkylation reaction may undergo a hydride or alkyl shift to form a more stable carbocation before cyclization occurs.[1][3] | 1a. Switch to Acylation: Intramolecular Friedel-Crafts acylation is generally preferred as the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group.[4][5] 1b. Use a milder Lewis acid: In some cases, a milder Lewis acid can reduce the lifetime of the free carbocation, potentially minimizing rearrangements. |
| Decomposition of Starting Material | 1. Harsh Reaction Conditions: High temperatures or a very strong Lewis acid may be causing the starting material or product to decompose. | 1a. Lower the reaction temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 1b. Use a milder catalyst: Employ a less aggressive Lewis acid, such as In(III) salts, which have been shown to be effective under mild conditions.[2] |
| Intermolecular Side Reactions | 1. High Concentration: At high concentrations, the electrophile of one molecule may react with the aromatic ring of another molecule, leading to polymerization or dimerization. | 1a. Use high dilution: Perform the reaction at a lower concentration to favor the intramolecular pathway. |
Frequently Asked Questions (FAQs)
Q1: Should I choose intramolecular Friedel-Crafts alkylation or acylation for my synthesis?
A1: The choice depends on your target molecule. Intramolecular Friedel-Crafts acylation is generally a more reliable method because the acylium ion intermediate is stabilized by resonance and does not undergo carbocation rearrangements.[4][5] This prevents the formation of undesired isomers. If your target molecule contains an alkyl bridge, you can perform an acylation followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction). Alkylation is a more direct approach but is prone to carbocation rearrangements, which can lead to a mixture of products.[1][3]
Q2: My intramolecular alkylation is giving a rearranged product. What can I do?
A2: Carbocation rearrangements are a common issue in Friedel-Crafts alkylation.[1][3] The most effective solution is to switch to an intramolecular Friedel-Crafts acylation. This involves using the corresponding acyl halide or carboxylic acid to form a ketone, which can then be reduced to the desired alkyl group. This two-step process avoids the problematic carbocation intermediate.
Q3: I am trying to form a 5-membered ring and the yield is very low. Why is this and how can I improve it?
A3: The formation of 6-membered rings is generally more kinetically and thermodynamically favorable in intramolecular Friedel-Crafts reactions than the formation of 5- or 7-membered rings.[3] Low yields for 5-membered ring closures are common. To improve the yield, you can try screening a wider range of Lewis acids and solvents, as well as optimizing the reaction temperature. In some cases, using a more activated aromatic ring or a more reactive electrophile can help.
Q4: What are the best Lewis acids for intramolecular Friedel-Crafts cyclization?
A4: The choice of Lewis acid is crucial and substrate-dependent.
-
Strong Lewis Acids: AlCl₃ and FeCl₃ are commonly used and are very effective but can be harsh.
-
Milder Lewis Acids: For substrates with sensitive functional groups, milder Lewis acids such as BF₃·OEt₂, SnCl₄, or In(III) salts (e.g., InCl₃, In(OTf)₃) may be more suitable.[2]
-
Brønsted Acids: Strong protic acids like H₂SO₄ and polyphosphoric acid (PPA) can also be used, particularly for acylation with carboxylic acids.
Q5: How do I choose the right solvent for my reaction?
A5: The solvent can have a significant impact on the reaction.
-
Non-polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) and dichloroethane (DCE) are often good choices as they do not compete with the substrate for the Lewis acid.
-
Nitroalkanes such as nitromethane or nitrobenzene can sometimes be used, but they can also react under Friedel-Crafts conditions.
-
It is important that the solvent is anhydrous , as water will react with and deactivate the Lewis acid.
Quantitative Data
Table 1: Comparison of Lewis Acids for Intramolecular Friedel-Crafts Cyclization of an Allylic Bromide
| Entry | Lewis Acid (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | InCl₃ (10) | 16 | rt | 95 |
| 2 | InBr₃ (10) | 16 | rt | 93 |
| 3 | In(OTf)₃ (10) | 16 | rt | 92 |
| 4 | SnCl₄ (10) | 16 | rt | <10 |
| 5 | Zn(OTf)₂ (10) | 16 | rt | <5 |
| 6 | AlCl₃ (10) | 16 | rt | No reaction |
Data adapted from a study on a specific substrate.[2] Results may vary depending on the substrate.
Table 2: Effect of Temperature on Intramolecular Friedel-Crafts Acylation
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0 | 3 | ~40 |
| 2 | 25 | 3 | ~40 |
| 3 | 45 | 3 | ~45 |
| 4 | 83 | 3 | >90 |
Data adapted from a study on the acetylation of 9H-fluorene in DCE. While intermolecular, it illustrates the potential impact of temperature.
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation
This is a general procedure and may require optimization for specific substrates.
1. Materials and Setup:
-
Substrate (e.g., 4-phenylbutanoyl chloride)
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane)
-
Round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel
-
Ice bath
2. Procedure:
-
Under a nitrogen atmosphere, suspend the anhydrous Lewis acid (1.1 equivalents) in the anhydrous solvent in the round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the substrate (1 equivalent) in the anhydrous solvent and add it to the addition funnel.
-
Add the substrate solution dropwise to the stirred Lewis acid suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield intramolecular Friedel-Crafts cyclization.
Caption: Decision pathway for choosing between intramolecular Friedel-Crafts alkylation and acylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. google.com [google.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in 2,6-dimethyl-1-indanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyl-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,6-dimethyl-1-indanone?
A1: The most prevalent method is a two-step Friedel-Crafts reaction using m-methylbenzoyl chloride and propylene with a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1] This process involves an initial acylation followed by an intramolecular alkylation to form the indanone ring. Other reported methods include the intramolecular cyclization of 3-arylpropionic acids and Nazarov cyclization, though these are less common for this specific derivative.
Q2: What are the potential byproducts in the Friedel-Crafts synthesis of 2,6-dimethyl-1-indanone?
A2: While specific documentation on byproducts for this exact synthesis is limited, based on the principles of Friedel-Crafts reactions, potential byproducts include:
-
Regioisomers: Formation of other dimethyl-1-indanone isomers, such as 2,4-dimethyl-1-indanone, can occur depending on the site of acylation and alkylation on the aromatic ring.
-
Polyalkylation products: The propylene may react further with the product or intermediates, leading to the introduction of additional alkyl groups on the aromatic ring.
-
Incomplete cyclization: Residual acylated intermediates that have not undergone the final intramolecular alkylation step.
-
Polymerization products: Propylene can polymerize under the acidic conditions of the reaction.
Q3: How can I identify the main product and potential byproducts?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile components in the reaction mixture and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired 2,6-dimethyl-1-indanone structure and to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture and for purification.
Q4: What is the expected yield and purity for the synthesis of 2,6-dimethyl-1-indanone?
A4: A patented industrial process reports yields of around 80-81% with a purity of approximately 98%.[1] However, yields and purity are highly dependent on the specific reaction conditions and purification methods employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of 2,6-dimethyl-1-indanone | 1. Inactive catalyst (AlCl₃).2. Insufficient reaction time or temperature.3. Loss of volatile reactants.4. Inefficient purification. | 1. Use freshly opened or properly stored anhydrous AlCl₃.2. Monitor the reaction progress by GC or TLC and adjust time/temperature accordingly. The acylation step is typically run at a low temperature (e.g., 0°C), while the alkylation/cyclization step requires heating (e.g., 80°C).[1]3. Ensure the reaction vessel is properly sealed, especially during the introduction of propylene gas.4. Optimize the purification process (e.g., recrystallization solvent, column chromatography conditions). |
| Presence of Multiple Isomers (Regioisomers) | 1. Incorrect reaction temperature.2. Non-optimal catalyst-to-reactant ratio. | 1. Maintain a low temperature during the initial acylation step to improve regioselectivity.2. Carefully control the stoichiometry of the Lewis acid, as excess catalyst can sometimes lead to side reactions. |
| High Levels of Polyalkylation Byproducts | 1. Excess propylene gas.2. Prolonged reaction time at the alkylation stage. | 1. Carefully measure and control the amount of propylene introduced.2. Monitor the reaction closely and stop it once the desired product is maximized. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient catalyst.2. Reaction time is too short. | 1. Ensure the correct molar ratio of AlCl₃ is used.2. Extend the reaction time, monitoring by TLC or GC until the starting material is consumed. |
Data Presentation
Table 1: Representative Reaction Conditions for 2,6-dimethyl-1-indanone Synthesis[1]
| Parameter | Step 1: Acylation | Step 2: Alkylation/Cyclization |
| Reactants | m-methylbenzoyl chloride, propylene, AlCl₃ | Intermediate from Step 1, AlCl₃ |
| Solvent | 1,2-dichloroethane | None (solvent evaporated) |
| Temperature | 0°C | 80°C |
| Reaction Time | 6 hours | 4 hours |
Table 2: Example Molar Ratios of Reactants[1]
| Reactant | Molar Ratio (relative to m-methylbenzoyl chloride) |
| m-methylbenzoyl chloride | 1 |
| Propylene | 1.2 - 1.5 |
| AlCl₃ (Step 1) | 1.05 - 2.0 |
| AlCl₃ (Step 2) | 0.5 |
Table 3: Reported Yield and Purity[1]
| Metric | Value |
| Yield | 80-81% |
| Purity (by GC) | ~98% |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dimethyl-1-indanone (Adapted from CN111875486A)[1]
Step 1: Friedel-Crafts Acylation
-
To a clean, dry reaction flask equipped with a stirrer, thermometer, and gas inlet, add 1,2-dichloroethane, m-methylbenzoyl chloride, and aluminum trichloride (AlCl₃) at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly introduce propylene gas into the reaction mixture over a period of time.
-
Maintain the reaction at 0°C for 6 hours, monitoring the consumption of m-methylbenzoyl chloride by GC.
-
Once the reaction is complete, evaporate the 1,2-dichloroethane under reduced pressure.
Step 2: Friedel-Crafts Alkylation (Cyclization)
-
To the residue from Step 1, add a second portion of aluminum trichloride.
-
Heat the reaction mixture to 80°C and maintain for 4 hours.
-
Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain solid 2,6-dimethyl-1-indanone.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the product and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Workflow for the synthesis of 2,6-dimethyl-1-indanone.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Multi-Step Synthesis of Substituted Aminoindanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of substituted aminoindanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted 2-aminoindanes?
A1: The primary synthetic strategies commence with a substituted benzene derivative and proceed through a substituted indanone intermediate. Key pathways include:
-
Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acyl chloride to form a substituted 1-indanone.
-
Reductive Amination of a Substituted 2-Indanone: The ketone functionality of a 2-indanone is converted to an amine, often via an oxime intermediate followed by reduction, or directly using a reducing agent in the presence of an amine source.
-
Cyclization followed by Hofmann Rearrangement: A newer approach involves the cyclization of a substituted benzaldehyde with acrylamide, followed by a Hofmann rearrangement of the resulting amide and subsequent reduction to yield the 2-aminoindane.
Q2: I am experiencing low yields in the intramolecular Friedel-Crafts cyclization to form the indanone ring. What are the common causes and solutions?
A2: Low yields in this step are a frequent challenge. Consider the following:
-
Harsh Reaction Conditions: Traditional methods often require strong acids (e.g., polyphosphoric acid, sulfuric acid) and high temperatures, which can lead to side reactions and degradation of starting materials or products.
-
Deactivated Aromatic Rings: Electron-withdrawing substituents on the aromatic ring can hinder the electrophilic aromatic substitution, making the cyclization less efficient.
-
Intermolecular Side Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization.
Troubleshooting:
-
Alternative Catalysts: Explore milder Lewis acids or solid acid catalysts to reduce side reactions.
-
Activate the Carboxylic Acid: Converting the carboxylic acid to an acyl chloride prior to cyclization can facilitate the reaction under milder conditions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. High-boiling, non-polar solvents are often used.
-
Microwave or Ultrasound-Assisted Synthesis: These non-conventional energy sources can sometimes improve yields and reduce reaction times.
Q3: My Hofmann rearrangement step is giving a complex mixture of products. How can I improve the selectivity?
A3: The Hofmann rearrangement, while effective for converting a primary amide to a primary amine with one less carbon, can be sensitive to reaction conditions.
-
Side Reactions: The isocyanate intermediate is highly reactive and can be trapped by various nucleophiles present in the reaction mixture, leading to byproducts such as ureas (if other amines are present) or carbamates (in the presence of alcohols).
-
Incomplete Reaction: Insufficient reagent or non-optimal temperature can lead to a mixture of starting material, intermediate N-bromoamide, and the desired product.
-
Base Sensitivity: The strongly basic conditions of the classical Hofmann rearrangement can be incompatible with other functional groups in the molecule.
Troubleshooting:
-
Modified Hofmann Conditions: Consider using milder reagents such as N-bromosuccinimide (NBS) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcoholic solvent to favor the formation of a carbamate, which can then be hydrolyzed to the amine.[1]
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of the halogen and base to drive the reaction to completion.
-
Temperature Control: Careful control of the reaction temperature is crucial for minimizing side reactions.
Q4: What are the best practices for purifying substituted aminoindanes?
A4: Substituted aminoindanes are often basic compounds, which influences the purification strategy.
-
Column Chromatography: Silica gel column chromatography is a common method. Due to the basic nature of the amine, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Often, the hydrochloride or other salt of the aminoindane is prepared to facilitate the formation of a crystalline solid with a sharp melting point.
-
Acid-Base Extraction: An acid-base extraction workup can be used to separate the basic aminoindane from neutral or acidic impurities. The product is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
Troubleshooting Guides
Problem: Low Yield in the Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)
The synthesis of MDAI typically proceeds from 3-(3,4-methylenedioxyphenyl)propionic acid.[2]
| Step | Common Issue | Troubleshooting Suggestion |
| 1. Cyclization to 5,6-methylenedioxy-1-indanone | Incomplete reaction or formation of polymeric byproducts. | Ensure anhydrous conditions. Consider converting the propionic acid to the acid chloride with thionyl chloride before cyclization with a Lewis acid like AlCl₃. |
| 2. Formation of the hydroxyimino ketone | Low conversion of the indanone. | Use a slight excess of amyl nitrite and ensure the reaction is sufficiently acidic (e.g., with HCl in methanol). Monitor the reaction by TLC. |
| 3. Reduction to 2-aminoindane | Incomplete reduction or side reactions. | Use a fresh palladium on carbon (Pd/C) catalyst. Ensure the reaction is carried out under a hydrogen atmosphere. The addition of a small amount of sulfuric acid can be beneficial.[2] |
Problem: Side Product Formation in the Reductive Amination of a 2-Indanone
| Common Issue | Cause | Troubleshooting Suggestion |
| Over-alkylation (formation of secondary or tertiary amines) | The newly formed primary amine reacts further with the starting ketone. | Use a large excess of the ammonia source (e.g., ammonium acetate). Perform the reaction at a lower temperature to control the rate of the second alkylation. |
| Reduction of the ketone to an alcohol | The reducing agent is too reactive and reduces the ketone before imine formation. | Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). |
| Low conversion | Inefficient imine formation. | Ensure the reaction is carried out at the optimal pH for imine formation (typically slightly acidic). The use of a dehydrating agent like molecular sieves can help to drive the equilibrium towards the imine. |
Data Presentation
Table 1: Reported Yields for a Multi-Step Synthesis of a Substituted 2-Aminoindane
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Cyclization | 4-Methoxyphenylacetaldehyde and Acrylamide | 5-Methoxy-2-amidoindene | Rhenium catalyst, arylamine | 74 |
| 2 | Hofmann Degradation | 5-Methoxy-2-amidoindene | 5-Methoxy-2-aminoindene | NaClO, EtONa, Ethanol | 83 |
| 3 | Reduction | 5-Methoxy-2-aminoindene | 5-Methoxy-2-aminoindan | NaBH₄, Ethanol | 65 |
| Overall | 5-Methoxy-2-aminoindan | 36.11 |
Experimental Protocols
Key Experiment: Modified Hofmann Rearrangement for Amine Synthesis[1]
This procedure describes a modified Hofmann rearrangement to synthesize a carbamate-protected amine, which can be subsequently deprotected to yield the primary amine. This method avoids the strongly basic conditions of the traditional Hofmann rearrangement.
Materials:
-
p-Methoxybenzamide (10 g, 66 mmol)
-
N-Bromosuccinimide (NBS) (23.8 g, 132 mmol total)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol)
-
Methanol (300 mL)
-
Ethyl acetate (EtOAc)
-
6 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 1-L round-bottomed flask equipped with a stirring bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol), and methanol (300 mL).
-
Heat the solution at reflux for 15 minutes.
-
Slowly add an additional portion of NBS (11.9 g, 66 mmol).
-
Continue the reaction at reflux for another 30 minutes.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in 500 mL of ethyl acetate (EtOAc).
-
Wash the EtOAc solution with 6 N hydrochloric acid (HCl) (2 x 100 mL), 1 N sodium hydroxide (NaOH) (2 x 100 mL), and saturated sodium chloride (NaCl) solution.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the product, methyl N-(p-methoxyphenyl)carbamate, by flash column chromatography on silica gel using a 1:1 mixture of EtOAc/hexane as the eluent.
-
The resulting pale yellow solid (11.1 g, 93% yield) can be further purified by recrystallization from hexane.
Visualizations
Caption: General workflow for the multi-step synthesis of substituted aminoindanes.
Caption: Key steps and potential side reactions in the Hofmann rearrangement.
References
Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of Dimethylindans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of dimethylindans.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation of Dimethylindans
Symptoms:
-
Formation of multiple acyl-dimethylindan regioisomers, leading to difficult purification.
-
Low yield of the desired isomer.
-
Inconsistent product ratios between batches.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The acylating agent may have difficulty accessing the sterically more hindered positions on the dimethylindan ring. For example, in 4,7-dimethylindan, the positions adjacent to the methyl groups (5 and 6) are sterically hindered. | 1. Use a less bulky Lewis acid: Switch from AlCl₃ to milder Lewis acids like FeCl₃, ZnCl₂, or SnCl₄. 2. Employ a smaller acylating agent: If possible, use a less sterically demanding acyl chloride or anhydride. |
| Electronic Effects | The methyl groups are activating and ortho-, para-directing. In 4,7-dimethylindan, this leads to activation of the 5- and 6-positions. In 1,1-dimethylindan, the aromatic ring is activated, but substitution is influenced by the gem-dimethyl group. | 1. Change the solvent: Solvents can influence the reactivity of the electrophile. Experiment with different solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. 2. Modify reaction temperature: Lowering the temperature can sometimes increase selectivity by favoring the thermodynamically more stable product. |
| Reaction Conditions | The choice of Lewis acid, solvent, and temperature all play a crucial role in determining the regiochemical outcome. | 1. Optimize Lewis acid stoichiometry: Use of stoichiometric versus catalytic amounts of Lewis acid can alter the outcome. 2. Consider alternative acylation methods: Explore the use of mixed anhydrides or acylation with carboxylic acids in the presence of a strong acid like polyphosphoric acid (PPA). |
Problem 2: Lack of Selectivity in Halogenation of Dimethylindans
Symptoms:
-
Formation of a mixture of mono-, di-, and poly-halogenated products.
-
Halogenation occurring at undesired positions on the aromatic ring.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-halogenation | The activating nature of the methyl groups and the newly introduced halogen can lead to multiple halogenations. | 1. Control stoichiometry: Use a limiting amount of the halogenating agent (e.g., Br₂, Cl₂). 2. Use a milder halogenating agent: N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer better control over mono-halogenation compared to elemental halogens. |
| Reaction Conditions | The catalyst and solvent can influence the regioselectivity of the halogenation. | 1. Lewis acid catalysis: For aromatic bromination, using a Lewis acid catalyst like FeBr₃ can favor substitution on the aromatic ring. 2. Radical halogenation: If benzylic halogenation is desired, use radical initiators like AIBN with NBS. |
Problem 3: Uncontrolled Nitration of Dimethylindans
Symptoms:
-
Formation of multiple nitro-dimethylindan isomers.
-
Oxidation of the substrate as a side reaction.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Harsh Reaction Conditions | Standard nitrating mixtures (HNO₃/H₂SO₄) are highly reactive and can lead to poor selectivity and side reactions. | 1. Use a milder nitrating agent: Consider using acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄). 2. Control the temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to minimize side reactions and improve selectivity. |
| Substrate Oxidation | The indan scaffold, particularly the benzylic positions, can be susceptible to oxidation under strong acidic and oxidizing conditions. | 1. Use alternative nitration systems: Explore nitration using N₂O₅ in an inert solvent. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve regioselective functionalization at a specific position of a dimethylindan that is electronically or sterically disfavored?
A1: For challenging regioselective functionalizations, a directing group strategy is often the most effective approach. This involves introducing a functional group that can coordinate to a metal catalyst and direct the functionalization to a specific C-H bond, often ortho to the directing group.
Workflow for a Directing Group Strategy:
Caption: A general workflow for regioselective C-H functionalization using a directing group strategy.
Q2: Are there any catalyst-only systems that can control regioselectivity without a directing group?
A2: Yes, while less common for specific C-H functionalization of simple alkylaromatics, catalyst-controlled regioselectivity is an emerging area. The choice of metal and ligands can influence the site of functionalization based on subtle electronic and steric differences between C-H bonds. However, for predictable and high regioselectivity on a substrate like dimethylindan, directing group strategies are generally more reliable.
Q3: What is the expected regioselectivity for Friedel-Crafts acylation of 4,7-dimethylindan?
A3: In the Friedel-Crafts acylation of 4,7-dimethylindan, the two methyl groups are ortho, para-directing. This strongly activates the 5- and 6-positions. Due to steric hindrance from the adjacent methyl groups, acylation is most likely to occur at the 5-position. However, obtaining a single product can be challenging, and a mixture of 5- and 6-acylated products is often observed.
Q4: How does the substitution pattern of dimethylindan affect the regioselectivity of electrophilic aromatic substitution?
A4: The substitution pattern has a significant impact:
-
4,7-Dimethylindan: The methyl groups activate the 5- and 6-positions. The electronic effects are strong, often leading to a mixture of isomers.
-
1,1-Dimethylindan: The gem-dimethyl group on the five-membered ring does not directly participate in resonance with the aromatic ring but does have an inductive effect. The primary directing influence comes from the alkyl nature of the fused ring, which activates the ortho and para positions (positions 4 and 6). Steric hindrance from the gem-dimethyl group can influence the ratio of ortho to para substitution.
Logical Relationship for Predicting Regioselectivity:
Caption: Key factors influencing the regioselectivity of dimethylindan functionalization.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of a Dimethylindan
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add the dimethylindan and a dry solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Add the acyl chloride or anhydride dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC analysis indicates completion.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
General Protocol for Directed C-H Borylation of an Indole Derivative (Illustrative of a Directing Group Strategy)
Note: This is an illustrative protocol for a related heterocyclic system, as specific protocols for directed C-H functionalization of dimethylindans are not widely reported. This demonstrates the general principles.
-
Substrate Preparation: Synthesize the N-directing group-substituted indole (e.g., N-picolinoyl or N-pyrimidinyl indole).
-
Reaction Setup: In a glovebox, combine the directed indole substrate, an iridium or rhodium catalyst precursor (e.g., [Ir(cod)OMe]₂), and a borylating agent (e.g., B₂pin₂) in a dry solvent (e.g., THF or cyclohexane).
-
Reaction: Seal the reaction vessel and heat to the specified temperature (e.g., 80-120 °C) for the designated time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the regioselectively borylated product.
Quantitative Data
Specific quantitative data on the regioselectivity of functionalizing dimethylindans is sparse in the literature. The following table provides a general overview of expected outcomes based on established principles of electrophilic aromatic substitution.
| Substrate | Reaction | Expected Major Regioisomer(s) | Factors Influencing Selectivity |
| 4,7-Dimethylindan | Friedel-Crafts Acylation | 5-acyl | Strong directing effect of methyl groups, sterics favor the 5-position over the 6-position. |
| 4,7-Dimethylindan | Nitration | 5-nitro | Similar to acylation, but harsh conditions can lead to a mixture with the 6-nitro isomer. |
| 1,1-Dimethylindan | Bromination | 6-bromo (para) and 4-bromo (ortho) | The fused alkyl ring is ortho, para-directing. The para product is often favored due to less steric hindrance. |
| 1,1-Dimethylindan | Friedel-Crafts Acylation | 6-acyl (para) | The bulkiness of the acylating agent typically favors substitution at the sterically less hindered para position. |
Preventing polyalkylation in Friedel-Crafts reactions of dimethylbenzenes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of polyalkylation during Friedel-Crafts reactions involving dimethylbenzene (xylene) isomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions with dimethylbenzenes?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is added to the aromatic ring.[1][2] In the case of dimethylbenzene, the initial mono-alkylated product can undergo a second or even third alkylation, leading to a mixture of products that can be difficult to separate.[3]
Q2: Why are dimethylbenzenes particularly susceptible to polyalkylation?
A2: The two methyl groups already present on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution. When the first alkyl group is added during the Friedel-Crafts reaction, it further increases the electron density of the ring.[4][5] This makes the mono-alkylated product even more reactive than the original dimethylbenzene, causing it to react preferentially with the electrophile, leading to polyalkylation.[3][4][6]
Q3: What is the most common strategy to minimize polyalkylation?
A3: The most widely used method to suppress polyalkylation is to use a large excess of the aromatic substrate (dimethylbenzene) relative to the alkylating agent.[1][4][7] This manipulates the reaction kinetics based on stoichiometry; the electrophile is statistically more likely to encounter and react with a molecule of the abundant starting material rather than the less concentrated mono-alkylated product.[4][7]
Q4: Can changing the reaction conditions, such as temperature, help control the reaction?
A4: Yes, modifying reaction conditions can influence selectivity. Lowering the reaction temperature generally reduces the overall reaction rate and can sometimes provide better kinetic control, favoring the mono-alkylated product. However, this may also require longer reaction times. Conversely, higher temperatures can provide enough activation energy for the less-favored polyalkylation to occur more readily.[4]
Q5: Is Friedel-Crafts acylation a viable alternative to avoid this issue?
A5: Absolutely. Friedel-Crafts acylation is an excellent alternative for preventing polyalkylation.[4][8] The acyl group attached to the aromatic ring is strongly electron-withdrawing and deactivating.[2][4] This deactivation makes the mono-acylated product significantly less reactive than the starting dimethylbenzene, effectively stopping the reaction after a single addition.[4] The resulting ketone can then be converted to the desired alkyl group in a subsequent reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[3]
Troubleshooting Guide
Problem: Analysis of my reaction mixture shows significant amounts of di- and tri-alkylated products.
This is a classic case of polyalkylation. Below are potential causes and solutions to favor the desired mono-alkylated product.
| Potential Cause | Recommended Solution | Scientific Principle |
| Incorrect Stoichiometry | Increase the molar ratio of dimethylbenzene to the alkylating agent significantly. Ratios of 5:1 or even 10:1 are common.[7] | By making dimethylbenzene the limiting reagent's counterpart, you increase the probability of the electrophile reacting with the starting material over the activated product.[4] |
| Rapid Reagent Addition | Add the alkylating agent slowly or dropwise to the reaction mixture over an extended period.[5] | This maintains a low concentration of the electrophile at any given time, reducing the chance of it reacting with the already-formed mono-alkylated product.[5] |
| High Reaction Temperature | Perform the reaction at a lower temperature, for instance, by using an ice bath (0°C).[9] | Lowering the temperature can help control the reaction kinetically, disfavoring the subsequent alkylation steps which may have a higher activation energy. |
| Inherent Reactivity | The chosen alkylating agent and substrate are too reactive for selective mono-alkylation. | Switch to a two-step Friedel-Crafts acylation-reduction sequence. This is the most robust method to guarantee mono-substitution.[2][4] |
Strategic Workflows & Pathways
The following diagrams illustrate the chemical logic behind polyalkylation and the decision-making process for avoiding it.
Caption: The Polyalkylation Problem: The desired product is more reactive than the starting material.
Caption: Troubleshooting decision tree for addressing polyalkylation in experiments.
Caption: Comparison of Alkylation and Acylation pathways for mono-substitution.
Experimental Protocols
Protocol 1: Mono-alkylation of m-Xylene using Excess Substrate
This protocol is a general guideline for the alkylation of m-xylene with tert-butyl chloride, adapted from literature procedures, to favor mono-alkylation.[9]
Materials:
-
m-Xylene (1,3-dimethylbenzene), anhydrous
-
tert-Butyl chloride (2-chloro-2-methylpropane)
-
Iron(III) chloride (FeCl₃), anhydrous
-
Deionized water
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Ice bath, magnetic stirrer, and standard glassware
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add m-xylene (5.0 equivalents) and tert-butyl chloride (1.0 equivalent).
-
Cooling: Cool the flask in an ice bath with stirring for 15 minutes until the internal temperature is between 0-5°C.[9]
-
Catalyst Addition: While maintaining the temperature, carefully and quickly add anhydrous iron(III) chloride (approx. 0.05 equivalents) to the cooled mixture. The reaction may begin to bubble as HCl gas is evolved.[9]
-
Reaction: Allow the reaction to proceed in the ice bath with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the bubbling slows significantly (usually 30-60 minutes).[9]
-
Quenching: Once the reaction is complete, slowly add deionized water to quench the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to remove any remaining acid.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess m-xylene via distillation or rotary evaporation to yield the crude product.[10]
-
Purification: The final product can be further purified by fractional distillation or column chromatography.
Protocol 2: Mono-alkylation via Acylation-Reduction Pathway
This two-step process ensures pure mono-substituted product.
Step A: Friedel-Crafts Acylation
-
Setup: In a dry flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an appropriate solvent (e.g., dichloromethane). Cool the suspension in an ice bath.
-
Reagent Addition: Slowly add an acyl chloride (e.g., propanoyl chloride, 1.0 equivalent) to the suspension.
-
Substrate Addition: To this mixture, add dimethylbenzene (1.1 equivalents) dropwise, ensuring the temperature remains low.
-
Reaction & Workup: Allow the reaction to stir until completion (monitored by TLC/GC). The workup typically involves quenching with ice/HCl, followed by extraction, washing, and purification to isolate the intermediate ketone.
Step B: Clemmensen Reduction of the Ketone
-
Setup: In a flask equipped with a reflux condenser, add the purified ketone from Step A.
-
Reagent Addition: Add amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for several hours until the ketone has been consumed (monitored by TLC/GC).
-
Workup: After cooling, extract the product with a suitable solvent (e.g., ether), wash the organic layer, dry it, and concentrate it to yield the final mono-alkylated dimethylbenzene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. gauthmath.com [gauthmath.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Scalable Synthesis and Purification of 4,6-Dimethylindan
This guide provides researchers, scientists, and drug development professionals with essential information for the scalable synthesis and purification of 4,6-Dimethylindan. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials for the synthesis of this compound include m-xylene and isoprene. The reaction often involves a Friedel-Crafts type alkylation.
Q2: What catalysts are typically used for the synthesis of this compound?
A common catalyst used is an acid catalyst, such as sulfuric acid, often in the presence of a co-catalyst like acetic anhydride.
Q3: What are the major impurities I should expect in the crude product?
The primary impurities can include other isomers of dimethylindan, such as 4,7-dimethylindan, and unreacted starting materials. Depending on the reaction conditions, polymeric byproducts may also be formed.
Q4: What is the most effective method for purifying this compound at a large scale?
For scalable purification, fractional distillation under reduced pressure is often the most effective method to separate this compound from its isomers and other high-boiling impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient mixing of reactants.- Incorrect reaction temperature.- Catalyst deactivation. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture.- Optimize the reaction temperature. Friedel-Crafts alkylations are often temperature-sensitive.- Use fresh or properly activated catalyst. Consider a higher catalyst loading after small-scale trials. |
| High Levels of Isomeric Impurities | - Reaction temperature is too high, favoring the formation of thermodynamically more stable, but undesired, isomers.- Non-optimal catalyst or solvent system. | - Lower the reaction temperature to favor kinetic product formation.- Screen different acid catalysts and solvent systems to improve selectivity. |
| Formation of Polymeric Byproducts | - High concentration of reactants.- Prolonged reaction time or excessive temperature. | - Use a higher solvent-to-reactant ratio.- Monitor the reaction progress and quench it once the desired conversion is reached. Avoid unnecessarily long reaction times. |
| Difficulty in Separating Isomers by Distillation | - Boiling points of the isomers are very close. | - Use a distillation column with a higher number of theoretical plates for better separation.- Optimize the reflux ratio during fractional distillation. |
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Key Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
Materials:
-
m-Xylene
-
Isoprene
-
Sulfuric Acid (98%)
-
Acetic Anhydride
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of m-xylene and acetic anhydride is cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C.
-
Isoprene is then added slowly to the reaction mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, the reaction is stirred at room temperature for several hours.
-
The reaction mixture is then quenched by pouring it over ice and water.
-
The organic layer is separated, and the aqueous layer is extracted with hexane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to yield pure this compound.
Data Summary
| Parameter | Reported Value | Conditions |
| Yield | 60-70% | Friedel-Crafts alkylation of m-xylene with isoprene. |
| Purity (Post-distillation) | >98% | As determined by Gas Chromatography (GC). |
| Boiling Point | Approx. 215-217 °C | At atmospheric pressure. |
Note: The data presented are typical values and may vary depending on the specific experimental conditions and scale of the reaction.
Validation & Comparative
Structural Confirmation of 4,6-Dimethylindan: A Comparative 1H NMR Analysis
A definitive guide for researchers on the structural elucidation of 4,6-dimethylindan through 1H NMR spectroscopy, with comparative data from analogous structures and a detailed experimental protocol.
In the field of chemical research and drug development, unequivocal structural confirmation of novel and known compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, a substituted indan derivative of interest in various chemical syntheses. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed predicted spectrum based on established NMR principles and compares it with the experimental spectra of the parent compound, indane, and a structurally related aromatic compound, 1,3-dimethylbenzene (m-xylene).
Comparative 1H NMR Data Analysis
The structural features of this compound, particularly the substitution pattern on the aromatic ring and the aliphatic cyclopentane ring, give rise to a characteristic 1H NMR spectrum. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton in this compound and compares them with the experimental data for indane and 1,3-dimethylbenzene. This comparative approach allows for a more confident assignment of the signals in the predicted spectrum of this compound.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| This compound (Predicted) | H-1, H-3 (CH₂) | ~2.9 | Triplet (t) | 4H | Benzylic protons, split by H-2. |
| H-2 (CH₂) | ~2.1 | Quintet | 2H | Aliphatic proton, split by H-1 and H-3. | |
| 4-CH₃, 6-CH₃ | ~2.3 | Singlet (s) | 6H | Aromatic methyl protons. | |
| H-5 | ~6.9 | Singlet (s) | 1H | Aromatic proton between two methyl groups. | |
| H-7 | ~7.0 | Singlet (s) | 1H | Aromatic proton adjacent to the fused ring. | |
| Indane (Experimental) | H-1, H-3 (CH₂) | 2.93 | Triplet (t) | 4H | Benzylic protons.[1] |
| H-2 (CH₂) | 2.12 | Quintet | 2H | Aliphatic proton.[1] | |
| H-4, H-7 | 7.26 - 7.21 | Multiplet (m) | 2H | Aromatic protons. | |
| H-5, H-6 | 7.18 - 7.13 | Multiplet (m) | 2H | Aromatic protons. | |
| 1,3-Dimethylbenzene (m-Xylene) (Experimental) | CH₃ | 2.31 | Singlet (s) | 6H | Aromatic methyl protons. |
| H-2 | 7.08 | Singlet (s) | 1H | Aromatic proton between two methyl groups. | |
| H-4, H-6 | 7.00 | Doublet (d) | 2H | Aromatic protons. | |
| H-5 | 7.17 | Triplet (t) | 1H | Aromatic proton. |
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a generalized, detailed protocol for acquiring a high-quality 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping: Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Instrument Shimming: Before inserting the sample, ensure the NMR spectrometer's magnetic field homogeneity is optimized by shimming, either manually or using an automated shimming routine.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Tuning and Matching: Tune and match the probe to the frequency of the ¹H nucleus to ensure efficient transfer of radiofrequency power.
3. Acquisition Parameters:
-
Experiment Type: Select a standard 1D proton NMR experiment.
-
Number of Scans (NS): Set the number of scans to acquire. For a moderately concentrated sample, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.
-
Acquisition Time (AQ): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for the relaxation of the protons between scans.
-
Spectral Width (SW): Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
4. Data Processing:
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify and label the chemical shift of each peak.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted and comparative 1H NMR data.
Caption: Workflow for the structural confirmation of this compound via 1H NMR.
References
A Comparative Analysis of the Biological Activities of 4,6-Dimethylindan and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structural isomers is critical for the rational design of novel therapeutics. This guide provides a comparative overview of the known biological activities of 4,6-Dimethylindan and its positional isomers, supported by available data and experimental context.
While comprehensive, directly comparative studies on the biological activities of all dimethylindan isomers are limited in publicly available research, this guide synthesizes the existing data for this compound and its isomers, including their corresponding 1-indanone derivatives which are common precursors or metabolites. The indane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects. The position of the methyl groups on the indane ring can significantly influence these activities.
Summary of Biological Activities
The following table summarizes the reported biological activities of this compound and its isomers. It is important to note that the available data is not uniform across all isomers, with some having more reported activities than others.
| Compound | Reported Biological Activity | Key Findings |
| This compound | Precursor to anti-inflammatory agents | Serves as a foundational structure for the synthesis of more complex molecules with therapeutic potential. |
| 4,7-Dimethylindan | Precursor to anti-inflammatory agents | Utilized in the synthesis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18), which has demonstrated anti-inflammatory properties. |
| 5,6-Dimethyl-1-indanone | Potential antimicrobial and anti-Alzheimer's agent precursor | Derivatives of 5,6-dimethoxy-1-indanone, a related structure, have shown promise in these therapeutic areas.[1] |
| 4,5-Dimethylindan | No specific biological activity reported in the reviewed literature. | Further research is needed to characterize the pharmacological profile of this isomer. |
Detailed Biological Activity Profiles
4,7-Dimethylindan: A Precursor to Anti-inflammatory Agents
Research has highlighted 4,7-Dimethylindan as a key intermediate in the synthesis of novel anti-inflammatory compounds. Specifically, it is a precursor to 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18). While direct biological activity data for 4,7-Dimethylindan itself is scarce, the activity of its derivative suggests that this isomeric scaffold is amenable to the development of molecules that can modulate inflammatory pathways.
5,6-Dimethyl-1-indanone Derivatives: Exploring Antimicrobial and Neuroprotective Potential
Studies on derivatives of the closely related 5,6-dimethoxy-1-indanone have revealed promising biological activities. These findings suggest that the 5,6-disubstituted indanone core could be a valuable template for designing novel therapeutic agents.
One area of interest is in the development of multi-target-directed ligands for Alzheimer's disease. A hybrid molecule incorporating a 5,6-dimethoxy-1-indanone moiety has been shown to exhibit dual inhibition of acetylcholinesterase and inflammation, alleviating cognitive decline in preclinical models.[1] Furthermore, other derivatives of 5,6-dimethoxy-1-indanone have been investigated for their potential as antimicrobial agents.
While these studies do not directly assess 5,6-Dimethyl-1-indanone, they provide a strong rationale for further investigation into its biological properties and those of its derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of indanone derivatives are crucial for reproducibility and further research. While specific protocols for all dimethylindan isomers are not available, a general workflow for the investigation of related compounds is outlined below.
Figure 1: A generalized workflow for the synthesis and biological evaluation of dimethylindan isomers.
Signaling Pathways
The therapeutic effects of indanone derivatives are often attributed to their interaction with specific signaling pathways. For instance, the anti-inflammatory and neuroprotective effects of certain indanone-containing compounds are linked to the modulation of pathways involved in inflammation and neuronal survival.
Figure 2: Potential signaling pathways modulated by bioactive indanone derivatives.
Conclusion and Future Directions
The available evidence suggests that the dimethylindan scaffold holds potential for the development of new therapeutic agents, particularly in the areas of inflammation and neurodegenerative diseases. However, a significant knowledge gap exists regarding the specific biological activities of this compound and its positional isomers.
Future research should focus on:
-
Systematic Screening: A comprehensive screening of all dimethylindan isomers against a panel of biological targets to identify novel activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of how the position of the methyl groups influences the observed biological effects.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the activities of the most promising isomers.
By systematically exploring the biological landscape of these isomers, the scientific community can unlock their full therapeutic potential.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-Dimethylindan
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down compounds and analyzing their fragment ions. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 4,6-dimethylindan against its structural isomers, offering valuable insights for compound identification and characterization.
At a Glance: Key Fragmentation Patterns of Dimethylindan Isomers
The mass spectra of this compound and its isomers are characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the indan skeleton and its methyl substituents. While all isomers share the same molecular weight, the relative intensities of their key fragments can provide a basis for differentiation.
| m/z | Proposed Fragment | This compound | 1,6-Dimethylindan | 5,6-Dimethylindan | 4,7-Dimethylindan |
| 146 | [M]+• (Molecular Ion) | Present | Present | Present | Present |
| 131 | [M-CH3]+ | Prominent | Prominent | Prominent | Prominent |
| 115 | [M-C2H5]+ or [M-CH3-CH4]+ | Significant | Significant | Significant | Significant |
| 91 | Tropylium ion ([C7H7]+) | Minor | Minor | Minor | Minor |
Table 1: Comparison of Major Fragment Ions in the Mass Spectra of Dimethylindan Isomers. The relative abundance of these key fragments can vary between isomers, aiding in their specific identification.
Deciphering the Fragments: The Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is dominated by the molecular ion peak and a base peak resulting from the loss of a methyl group.
| m/z Value | Relative Intensity (%) | Proposed Fragment Ion |
| 146 | 45 | [C11H14]+• (Molecular Ion) |
| 131 | 100 | [C10H11]+ (Loss of CH3) |
| 115 | 25 | [C9H7]+ |
| 91 | 10 | [C7H7]+ |
Table 2: Prominent Peaks in the Mass Spectrum of this compound. The base peak at m/z 131 corresponds to the stable benzylic cation formed by the loss of a methyl radical.
The Experimental Blueprint: How the Data is Acquired
The mass spectral data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the dimethylindan isomer is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Separation:
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-polymethylsiloxane stationary phase).
-
Temperature Program: The oven temperature is ramped from an initial low temperature (e.g., 50°C) to a final high temperature (e.g., 250°C) to separate the isomers based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a positively charged molecular ion ([M]+•).
-
Fragmentation: The high energy of the electron beam causes the molecular ions to fragment into smaller, characteristic positively charged ions and neutral radicals.
-
Mass Analysis: The fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Figure 1: Experimental workflow for GC-MS analysis of dimethylindan isomers.
Visualizing Fragmentation: A Logical Pathway
The fragmentation of this compound in an electron ionization mass spectrometer follows a predictable pattern, primarily driven by the stability of the resulting carbocations. The initial ionization event creates a radical cation, which then undergoes fragmentation through various pathways.
Figure 2: Proposed fragmentation pathway for this compound.
Spectroscopic Comparison of 4,6-dimethyl-1-indanone and its Precursors
A detailed spectroscopic analysis is crucial for monitoring the synthesis of 4,6-dimethyl-1-indanone from its precursors, primarily 3-(3,5-dimethylphenyl)propanoic acid and its corresponding acid chloride. The intramolecular Friedel-Crafts acylation, which converts the propanoic acid or its derivative into the cyclic ketone, results in distinct changes in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the molecules.
Synthetic Pathway
The synthesis of 4,6-dimethyl-1-indanone is typically achieved through the intramolecular Friedel-Crafts acylation of 3-(3,5-dimethylphenyl)propanoic acid. This reaction is often facilitated by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.
Caption: Synthetic route to 4,6-dimethyl-1-indanone.
¹H NMR Spectroscopy
The proton NMR spectra provide clear indicators of the cyclization process. The disappearance of the carboxylic acid proton and the shifts in the aromatic and aliphatic protons are key markers.
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 3-(3,5-dimethylphenyl)propanoic acid | ~6.8-7.0 (s, 3H) | ~2.9 (t, 2H, -CH₂-Ar), ~2.6 (t, 2H, -CH₂-COOH), ~2.3 (s, 6H, 2 x Ar-CH₃) | ~12.0 (s, 1H, -COOH) |
| 4,6-dimethyl-1-indanone | ~7.2 (s, 1H), ~7.0 (s, 1H) | ~3.0 (t, 2H, -CH₂-Ar), ~2.7 (t, 2H, -CH₂-C=O), ~2.6 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, Ar-CH₃) | - |
Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon NMR provides further evidence of the structural changes, most notably the appearance of a ketone carbonyl signal and shifts in the aromatic and aliphatic carbon signals.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| 3-(3,5-dimethylphenyl)propanoic acid | ~179 (-COOH) | ~140 (Ar-C), ~138 (Ar-C-CH₃), ~128 (Ar-CH), ~126 (Ar-CH) | ~36 (-CH₂-COOH), ~31 (-CH₂-Ar), ~21 (Ar-CH₃) |
| 4,6-dimethyl-1-indanone | ~207 (C=O) | ~155 (Ar-C), ~144 (Ar-C), ~138 (Ar-C-CH₃), ~136 (Ar-C-CH₃), ~125 (Ar-CH), ~122 (Ar-CH) | ~36 (-CH₂-C=O), ~29 (-CH₂-Ar), ~22 (Ar-CH₃), ~21 (Ar-CH₃) |
Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon cyclization is the shift of the carbonyl stretching frequency from that of a carboxylic acid to that of a ketone.
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| 3-(3,5-dimethylphenyl)propanoic acid | ~1700 | ~2500-3300 (broad) | ~2850-3000 |
| 4,6-dimethyl-1-indanone | ~1705-1725 | - | ~2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry can confirm the successful conversion by showing the expected molecular ion peak for the product and distinct fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 3-(3,5-dimethylphenyl)propanoic acid | 178.23 | 161 (loss of -OH), 133 (loss of -COOH), 119 (loss of -CH₂COOH), 105 (tropylium ion), 91 (benzyl ion) |
| 4,6-dimethyl-1-indanone | 160.21 | 145 (loss of -CH₃), 132 (loss of -CO), 117 (loss of -CO, -CH₃), 91 (tropylium ion) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Obtain spectra with a spectral width of 0-14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. Use a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[1]
-
Data Acquisition: Collect a background spectrum of the empty sample holder or pure solvent, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 100-1000 ppm.[3]
-
Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[4]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Caption: Workflow for spectroscopic analysis.
References
A Comparative Guide to Derivative UV-Spectrophotometry for the Analysis of Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For indanone derivatives, a class of compounds with significant therapeutic applications, UV-spectrophotometry offers a simple, cost-effective, and rapid analytical approach. However, spectral overlap from excipients or other APIs in a formulation can often hinder the accuracy of conventional (zero-order) UV-spectrophotometry. Derivative UV-spectrophotometry emerges as a powerful technique to overcome these limitations by enhancing spectral resolution and selectivity.
This guide provides a comprehensive comparison of derivative UV-spectrophotometry with other UV-spectrophotometric methods for the analysis of two key indanone derivatives: donepezil and indapamide. The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate analytical strategy.
Principles of Derivative UV-Spectrophotometry
Derivative spectrophotometry involves the mathematical differentiation of a zero-order absorption spectrum (absorbance vs. wavelength) to generate a first, second, or higher-order derivative spectrum. The first derivative spectrum plots the rate of change of absorbance with respect to wavelength (dA/dλ vs. λ), while the second derivative plots the curvature of the zero-order spectrum (d²A/dλ² vs. λ).
The primary advantages of this technique include:
-
Resolution of overlapping spectra: Derivative spectroscopy can separate overlapping spectral bands, allowing for the quantification of an analyte in the presence of interfering substances.
-
Increased sensitivity and selectivity: By transforming broad spectral bands into sharper, more defined peaks, derivative spectrophotometry can enhance the sensitivity and selectivity of the analysis.
-
Elimination of background interference: Constant and linear background absorbance can be eliminated in the first and second-derivative spectra, respectively.
Comparative Analysis of Spectrophotometric Methods for Donepezil
Donepezil, a piperidine-type indanone derivative, is widely used for the treatment of Alzheimer's disease. The following tables summarize the performance of different UV-spectrophotometric methods for its quantification.
Table 1: Performance Comparison of UV-Spectrophotometric Methods for Donepezil Hydrochloride Analysis
| Parameter | Zero-Order Spectrophotometry | First-Order Derivative Spectrophotometry | Area Under the Curve (AUC) Method |
| Wavelength (λ) | 270 nm[1] | λmax = 280 nm, λmin = 258 nm[1] | 265 - 275 nm[1] |
| Linearity Range | 5 - 25 µg/mL[1] | 5 - 25 µg/mL[1] | 5 - 25 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[1] | 0.999[1] |
| % Assay | 99.73%[1] | 101.31%[1] | 100.81%[1] |
| % Recovery | 100.73%[1] | 100.71%[1] | 99.85%[1] |
Comparative Analysis of Derivative Spectrophotometric Methods for Indapamide
Indapamide is a thiazide-like diuretic used to treat hypertension. The following table compares the performance of first and second-derivative spectrophotometric methods for its analysis.
Table 2: Performance Comparison of Derivative UV-Spectrophotometric Methods for Indapamide Analysis
| Parameter | First-Order Derivative Spectrophotometry | Second-Order Derivative Spectrophotometry |
| Wavelength (λ) | 252.8 nm | 260.4 nm |
| Linearity Range | 1.00 - 30.00 µg/mL | 1.00 - 35.00 µg/mL |
| Correlation Coefficient (r) | 0.9999 | 0.9998 |
Experimental Protocols
Donepezil Hydrochloride Analysis
Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm quartz cell.
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of donepezil hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of distilled water with the aid of ultrasonication. Make up the volume to 100 mL with distilled water.[1]
Preparation of Working Standard Solutions (5-25 µg/mL): From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations ranging from 5 to 25 µg/mL.[1]
Analysis of Tablet Formulation:
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of donepezil hydrochloride to a 100 mL volumetric flask.
-
Add about 50 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with distilled water and filter the solution.
-
From the filtrate, prepare a suitable dilution to obtain a concentration within the linearity range.
Spectrophotometric Methods:
-
Zero-Order Spectrophotometry: Measure the absorbance of the sample solution at 270 nm against a distilled water blank.[1]
-
First-Order Derivative Spectrophotometry: Record the first-order derivative spectrum between 200 and 400 nm. Measure the amplitude difference between the maximum at 280 nm and the minimum at 258 nm.[1]
-
Area Under the Curve (AUC) Method: Calculate the area under the curve of the zero-order spectrum between 265 nm and 275 nm.[1]
Indapamide Analysis
Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.
Preparation of Standard and Sample Solutions: Prepare solutions of the indapamide standard and sample in methanol.
Spectrophotometric Methods:
-
First-Order Derivative Spectrophotometry: Record the first-order derivative spectrum and measure the peak-to-zero amplitude at 252.8 nm.
-
Second-Order Derivative Spectrophotometry: Record the second-order derivative spectrum and measure the peak-to-zero amplitude at 260.4 nm.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the logical principle behind derivative spectrophotometry.
Caption: Experimental workflow for derivative UV-spectrophotometry analysis.
Caption: Resolving spectral overlap with derivative orders.
Conclusion
Derivative UV-spectrophotometry offers a significant advantage over conventional zero-order methods for the analysis of indanone derivatives, particularly in complex matrices where spectral overlap is a concern. The first-order derivative method for donepezil hydrochloride and both first and second-order derivative methods for indapamide have been shown to be simple, rapid, accurate, and precise.
For routine quality control analysis of donepezil, the first-order derivative method provides a robust alternative to more complex and expensive chromatographic techniques.[1] Similarly, for indapamide, derivative spectrophotometry allows for its determination in pharmaceutical dosage forms without the need for prior separation.
The choice between different orders of derivative spectra will depend on the specific analytical problem. Higher-order derivatives can provide better resolution of closely overlapping bands but may also lead to a decrease in the signal-to-noise ratio. Therefore, optimization of the derivative order and other instrumental parameters is crucial for method development and validation. This guide provides the foundational information for researchers to explore and apply derivative UV-spectrophotometry for the reliable analysis of indanone derivatives.
References
Unraveling the Three-Dimensional World of Indane Derivatives: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of indane derivatives—a class of compounds with significant interest in medicinal chemistry.
This guide will delve into the principles of each technique, present a direct comparison of the structural data they provide for a specific indane derivative, and offer detailed experimental protocols to aid in the selection and application of the most suitable method for your research needs.
At a Glance: X-ray Crystallography vs. NMR Spectroscopy for Indane Derivatives
Choosing the right analytical technique is crucial for obtaining accurate and comprehensive structural information. While both X-ray crystallography and NMR spectroscopy are staples in the chemist's toolkit, they offer different and often complementary insights into molecular architecture.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution (liquid) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Through-bond and through-space atomic connectivity, stereochemistry, dynamic processes |
| Resolution | Atomic resolution (typically < 1 Å) | Variable, provides average structure in solution |
| Sample Requirement | High-quality single crystals (often a bottleneck) | Soluble sample (milligram quantities) |
| Key Output | Electron density map, CIF file | 1D and 2D spectra (chemical shifts, coupling constants, NOEs) |
| Dynamics | Generally provides a static picture of the molecule in the crystal lattice | Can probe molecular motion and conformational changes in solution |
A Case Study: Structural Analysis of Tris(inden-1-yl)silane
To illustrate the practical differences and synergies between the two techniques, we will examine the structural data for tris(inden-1-yl)silane, an indane derivative that has been characterized by both X-ray crystallography and NMR spectroscopy.
Quantitative Structural Data Comparison
| Parameter | X-ray Crystallography Data | NMR Spectroscopy Data |
| Si-C Bond Lengths (Å) | ~1.87 - 1.88 | Not directly measured, inferred from connectivity |
| C-C Bond Lengths (Indenyl) (Å) | Aromatic: ~1.37 - 1.42; Alkene: ~1.34; Single: ~1.50 | Not directly measured, inferred from connectivity |
| Key ¹H Chemical Shifts (ppm) | Not applicable | H-1: ~4.1; H-2: ~6.7; H-3: ~7.1; Aromatic: ~7.2-7.6 |
| Key ¹³C Chemical Shifts (ppm) | Not applicable | C-1: ~45; C-2: ~130; C-3: ~145; Aromatic: ~120-145 |
| ¹J(Si-H) Coupling Constant (Hz) | Not applicable | ~200 |
| Conformation | Defined, static conformation in the crystal lattice | Shows dynamic behavior in solution (stereochemical non-rigidity) |
Note: The data presented is a summary based on the findings from the scientific literature. For exact values, please refer to the original research publication.
The X-ray data provides a high-resolution snapshot of the molecule's solid-state conformation, offering precise bond lengths and angles. In contrast, NMR data reveals the molecule's behavior in solution, highlighting dynamic processes such as the observed stereochemical non-rigidity of tris(inden-1-yl)silane. This demonstrates the complementary nature of the two techniques.
Experimental Protocols
Single-Crystal X-ray Crystallography of an Indane Derivative
This protocol outlines the key steps for determining the crystal structure of a synthesized indane derivative.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality.
-
Methods:
-
Slow Evaporation: Dissolve the indane derivative in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like hexane/ethyl acetate) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the indane derivative in a denser solvent. Crystals may form at the interface.
-
2. Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final crystal structure.
NMR Spectroscopy for Structural Elucidation of an Indane Derivative
This protocol describes the use of NMR spectroscopy to determine the structure of an indane derivative in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified indane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
2. Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different proton environments and their integrations.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (i.e., which protons are adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is essential for determining stereochemistry.
-
3. Spectral Analysis and Structure Determination:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Use the connectivity information from COSY and HMBC spectra to build the carbon skeleton and place substituents.
-
Utilize NOESY data and coupling constants from the ¹H NMR spectrum to determine the relative stereochemistry of the molecule.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflows for both techniques.
Logical Comparison of Techniques
The choice between X-ray crystallography and NMR spectroscopy is often dictated by the specific research question and the properties of the indane derivative under investigation.
A Comparative Analysis of the Reactivity of Dimethylindan Isomers: A Guide for Researchers
The reactivity of dimethylindan isomers is primarily governed by the electronic effects of the two methyl groups on the aromatic ring and the steric hindrance they impose. The position of these methyl groups dictates the electron density of the aromatic ring and the accessibility of its various positions to attacking reagents.
Predicted Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, such as nitration or halogenation, the methyl groups act as activating, ortho-, para-directing groups due to their electron-donating inductive and hyperconjugative effects. The increased electron density on the aromatic ring makes it more susceptible to attack by electrophiles. However, the positions of the methyl groups can either reinforce or counteract each other in directing the incoming electrophile, and steric hindrance can play a significant role in determining the product distribution.
Based on these principles, a qualitative prediction of the relative rates of reaction for various dimethylindan isomers in electrophilic aromatic substitution can be made.
Table 1: Predicted Relative Reactivity of Dimethylindan Isomers in Electrophilic Aromatic Substitution
| Isomer | Predicted Relative Reactivity | Rationale |
| 4,7-Dimethylindan | High | The two methyl groups activate the aromatic ring, and their positions (1,4-relationship on the benzene ring) lead to constructive directing effects, strongly activating the 2, 5, and 6 positions. Steric hindrance is relatively low for substitution at the 5- and 6-positions. |
| 4,6-Dimethylindan | High | Both methyl groups activate the ring. The directing effects are additive, strongly activating the 2-, 5-, and 7-positions. |
| 4,5-Dimethylindan | Moderate to High | Both methyl groups activate the ring. However, steric hindrance between the adjacent methyl groups and the incoming electrophile might slightly decrease the reaction rate compared to 4,7- and this compound. |
| 5,6-Dimethylindan | Moderate to High | Similar to 4,5-dimethylindan, both methyl groups are activating, but steric hindrance could influence the rate of substitution at the 4- and 7-positions. |
| 1,1-Dimethylindan | Moderate | The primary influence is from the fused alkyl ring, which is weakly activating. The gem-dimethyl groups on the aliphatic ring have a minor electronic effect on the aromatic ring but can exert steric influence on the peri-position (position 7). |
| 1,2-Dimethylindan | Moderate | Similar to 1,1-dimethylindan, the reactivity is mainly dictated by the activating nature of the alkyl substituent (the fused cyclopentyl ring). The methyl groups on the aliphatic ring have minimal direct electronic influence on the aromatic nucleus. |
| 1,3-Dimethylindan | Moderate | The reactivity profile is expected to be similar to other isomers with methyl groups on the aliphatic ring. |
| 2,2-Dimethylindan | Moderate | Similar to the other isomers with methyl groups on the five-membered ring, the primary activating effect comes from the alkyl group attached to the benzene ring. |
Predicted Reactivity in Oxidation Reactions
The oxidation of dimethylindan isomers can occur at the methyl groups on the aromatic ring or at the benzylic positions of the indan nucleus. The ease of oxidation generally depends on the stability of the intermediate radical or carbocation formed.
Benzylic C-H bonds are weaker than the C-H bonds of the methyl groups on the aromatic ring, making the benzylic positions more susceptible to oxidation. For isomers with methyl groups on the aromatic ring, these can be oxidized to carboxylic acids under strong oxidizing conditions.
Table 2: Predicted Susceptibility of Dimethylindan Isomers to Oxidation
| Isomer | Predicted Site of Oxidation | Predicted Relative Rate of Oxidation | Rationale |
| 1,1-Dimethylindan | Benzylic C-H at C3 | Moderate | The presence of two benzylic protons at the C3 position makes it susceptible to oxidation. The gem-dimethyl group at C1 does not have benzylic protons. |
| 1,2-Dimethylindan | Benzylic C-H at C1 and C3 | High | Both C1 and C3 positions are benzylic and have protons, making them potential sites for oxidation. The methyl group at C2 is not benzylic. |
| 1,3-Dimethylindan | Benzylic C-H at C1 and C3 | High | Both C1 and C3 are benzylic positions with protons available for abstraction. |
| 2,2-Dimethylindan | Benzylic C-H at C1 and C3 | Moderate | The benzylic positions C1 and C3 are susceptible to oxidation. |
| 4,5-Dimethylindan | Aromatic methyl groups and benzylic C-H | Moderate to High | The methyl groups on the aromatic ring can be oxidized to carboxylic acids. The benzylic positions of the indan core are also reactive. |
| This compound | Aromatic methyl groups and benzylic C-H | Moderate to High | Similar to 4,5-dimethylindan, both aromatic methyls and benzylic positions are potential oxidation sites. |
| 4,7-Dimethylindan | Aromatic methyl groups and benzylic C-H | Moderate to High | Both aromatic methyls and benzylic positions are susceptible to oxidation. |
| 5,6-Dimethylindan | Aromatic methyl groups and benzylic C-H | Moderate to High | Similar to other isomers with aromatic methyl groups, both these and the benzylic positions can be oxidized. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for a comparative study of the reactivity of dimethylindan isomers. For a direct comparison, it is crucial to perform these reactions under identical conditions (e.g., temperature, concentration, reaction time) for each isomer and to quantify the results using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 1: Competitive Nitration of Dimethylindan Isomers
This experiment is designed to determine the relative rates of nitration by reacting a mixture of two different dimethylindan isomers with a limited amount of nitrating agent.
Materials:
-
A mixture of two different dimethylindan isomers (e.g., 4,7-dimethylindan and 1,1-dimethylindan) of known molar ratio
-
Acetic anhydride
-
Nitric acid (70%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Prepare a solution of acetyl nitrate by slowly adding 1.0 equivalent of nitric acid to a cooled (0 °C) and stirred solution of 1.2 equivalents of acetic anhydride in dichloromethane.
-
In a separate flask, dissolve an equimolar mixture of the two dimethylindan isomers and a known amount of the internal standard in dichloromethane.
-
Cool the isomer solution to 0 °C and slowly add the prepared acetyl nitrate solution dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes).
-
Quench the reaction by carefully adding cold water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-FID or GC-MS.
-
By comparing the relative amounts of the unreacted starting materials and the nitrated products for each isomer, the relative rate of nitration can be determined.
Protocol 2: Oxidation with Potassium Permanganate
This protocol can be used to compare the rates of oxidation of the benzylic positions or the aromatic methyl groups of different dimethylindan isomers.
Materials:
-
Dimethylindan isomer
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dimethylindan isomer in a suitable solvent (e.g., a mixture of water and a phase-transfer catalyst like tetrabutylammonium bromide if the isomer is not water-soluble).
-
Add a solution of potassium permanganate and sodium hydroxide.
-
Heat the mixture to a specific temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC.
-
After a specific time, cool the reaction mixture and quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product (if formed).
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Analyze the product by techniques such as NMR and mass spectrometry to identify the site of oxidation and quantify the yield. The rate of reaction can be compared by measuring the consumption of the starting material or the formation of the product over time for each isomer.
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a representative signaling pathway for electrophilic aromatic substitution and a general experimental workflow for a comparative reactivity study.
Caption: A simplified signaling pathway for electrophilic aromatic substitution on a dimethylindan isomer.
Caption: A general experimental workflow for the comparative analysis of dimethylindan isomer reactivity.
Conclusion
The reactivity of dimethylindan isomers is a complex interplay of electronic and steric factors. While this guide provides a predictive framework based on established chemical principles, empirical data from well-designed comparative experiments are essential for a definitive understanding. The provided experimental protocols offer a starting point for researchers to conduct such studies, which will be invaluable for applications in synthetic chemistry and drug development.
Validating the Purity of Synthesized 4,6-Dimethylindan: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of 4,6-Dimethylindan, a key intermediate in various synthetic pathways. We will delve into High-Performance Liquid Chromatography (HPLC) as the primary method and compare its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and supporting data to guide your choice of methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective in separating the main compound from potential impurities.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound would involve the following parameters:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating non-polar compounds like this compound.
-
Mobile Phase: A gradient elution of acetonitrile and water is commonly employed. A starting composition of 50:50 (Acetonitrile:Water) gradually increasing to 95:5 over 20 minutes can effectively separate impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: this compound, an aromatic compound, can be detected by UV absorbance at approximately 254 nm.
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.
Alternative Analytical Techniques for Purity Validation
While HPLC is a robust method, other techniques offer distinct advantages and can provide orthogonal data to confirm purity.
Gas Chromatography (GC)
Given the volatility of this compound, Gas Chromatography is an excellent alternative for purity analysis. GC is particularly well-suited for separating volatile organic compounds and can offer high resolution and sensitivity.[1][2]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination without the need for a specific reference standard of the analyte.[3][4][5][6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: A precisely weighed amount of the synthesized this compound and the internal standard are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A standard proton NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard.
Performance Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity validation of this compound.
| Parameter | HPLC-UV | GC-FID | ¹H qNMR |
| Specificity | High, dependent on chromatographic resolution. | Very high, especially with capillary columns. | High, based on unique chemical shifts. |
| Limit of Detection (LOD) | ng range | pg to ng range | µg to mg range |
| Limit of Quantitation (LOQ) | ng to µg range | pg to ng range | µg to mg range |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (primary method) |
| Throughput | Moderate | High | Low to Moderate |
| Sample Requirement | mg | µg to mg | mg |
| Primary Method | No | No | Yes |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the logical relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical comparison of HPLC, GC, and qNMR for purity analysis.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 4,6-Dimethylindan: A Guide for Laboratory Professionals
Researchers and professionals in drug development and scientific research must adhere to rigorous safety protocols for chemical handling and disposal. This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethylindan, a substituted aromatic hydrocarbon. Given the absence of a specific Safety Data Sheet, a conservative approach, treating the compound as hazardous, is mandatory.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Plan
1. Waste Characterization and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. Incompatible wastes can lead to dangerous reactions.
-
Segregate solid and liquid waste forms into separate, clearly labeled containers.
2. Containerization:
-
Use only approved, chemically resistant containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for aromatic hydrocarbons.
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Do not fill waste containers to more than 80% capacity to allow for vapor expansion.
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Relevant hazard warnings (e.g., "Flammable," "Irritant" - assume these in the absence of specific data)
-
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is approved for hazardous waste storage.
-
Store away from sources of ignition, heat, and incompatible materials.
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.
-
Provide all necessary information accurately to ensure safe and compliant transport and disposal by a licensed hazardous waste contractor.
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative guidelines relevant to the management of laboratory chemical waste. These are not specific to this compound but represent common regulatory and safety thresholds.
| Parameter | Guideline | Rationale |
| Waste Container Headspace | Leave at least 20% of the container volume empty. | Allows for thermal expansion of liquids and vapors, preventing container rupture. |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste. | Regulatory limit for temporary storage of hazardous waste in or near the point of generation. |
| pH Range for Aqueous Waste Neutralization | Adjust pH to between 6.0 and 9.0 before sewer disposal (if permitted). | Protects plumbing from corrosion and ensures compliance with municipal wastewater discharge regulations. |
Experimental Protocols Cited
This document does not cite specific experimental protocols, as the focus is on the general procedures for chemical waste disposal. The operational plan provided is a synthesis of standard laboratory safety and hazardous waste management practices.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
